molecular formula C6H14N2O B1529369 3-(Aminomethyl)-1-methylpyrrolidin-3-ol CAS No. 1342062-26-3

3-(Aminomethyl)-1-methylpyrrolidin-3-ol

Cat. No.: B1529369
CAS No.: 1342062-26-3
M. Wt: 130.19 g/mol
InChI Key: BNSONRNXBPIZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(aminomethyl)-1-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-3-2-6(9,4-7)5-8/h9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSONRNXBPIZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Aminomethyl)-1-methylpyrrolidin-3-ol CAS 1342062-26-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Gem-Disubstituted Scaffold for Medicinal Chemistry

CAS: 1342062-26-3 Formula: C₆H₁₄N₂O Molecular Weight: 130.19 g/mol

Executive Summary

3-(Aminomethyl)-1-methylpyrrolidin-3-ol represents a high-value "privileged scaffold" in modern drug discovery. Unlike simple monosubstituted pyrrolidines, this gem-disubstituted building block offers a unique three-dimensional architecture. The simultaneous presence of a hydroxyl group and a primary aminomethyl arm at the C3 position creates a defined vector for hydrogen bonding while disrupting planar symmetry.

This guide details the physicochemical profile, synthetic pathways, and application strategies for CAS 1342062-26-3, designed for researchers utilizing fragment-based drug discovery (FBDD) and lead optimization.

Physicochemical Profile & Structural Logic

The utility of CAS 1342062-26-3 lies in its ability to lower lipophilicity (LogP) while providing a rigid sp³-rich core.

Structural Analysis[1]
  • Gem-Disubstitution: The C3 quaternary center restricts conformational flexibility (the "Thorpe-Ingold effect"), potentially reducing the entropic penalty upon binding to a protein target.

  • Vector Orthogonality: The hydroxyl group (H-bond donor/acceptor) and the aminomethyl group (nucleophile/cation) project into distinct spatial quadrants, allowing for multi-point pharmacophore engagement.

Key Properties Table
PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Weight 130.19Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~ -1.1 to -0.8High polarity improves aqueous solubility of lipophilic payloads.
TPSA ~ 46 ŲFavorable for CNS penetration and membrane permeability.
pKa (Primary Amine) ~ 9.5 - 9.8Predominantly protonated at physiological pH; key for ionic interactions.
pKa (Ring Nitrogen) ~ 8.2 - 8.5Modulates overall basicity; 1-methyl group prevents unwanted acylation.
Chirality Achiral (racemic)Note: Enantiomeric separation is often required for final drug candidates.
Synthetic Methodology

Authoritative Insight: While various routes exist, the most robust and scalable method for generating 1,2-aminoalcohols on a pyrrolidine ring is the Henry Reaction (Nitroaldol) followed by reduction. This avoids the use of toxic cyanides (Strecker synthesis) and provides cleaner impurity profiles.

Core Synthesis Protocol

Target: Preparation from 1-methylpyrrolidin-3-one.

Step 1: Henry Reaction (Nitromethane Addition)

  • Reagents: 1-methylpyrrolidin-3-one, Nitromethane (

    
    ), catalytic base (e.g., KOtBu or DBU).
    
  • Solvent: THF or EtOH (0°C to RT).

  • Mechanism: Nucleophilic attack of the nitronate anion on the ketone carbonyl.

  • Critical Control: Strictly anhydrous conditions are not required, but temperature control is vital to prevent retro-aldol or polymerization of nitromethane.

Step 2: Nitro Group Reduction

  • Reagents:

    
     (50 psi), Raney Nickel (Ra-Ni) or Pd/C.
    
  • Solvent: MeOH/NH₃.

  • Process: The nitro group is reduced to the primary amine.

  • Safety Note: Ra-Ni is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

Validated Workflow Diagram (DOT)

SynthesisPathway Start 1-Methylpyrrolidin-3-one (Starting Material) Inter Intermediate: 3-Hydroxy-3-(nitromethyl)-1-methylpyrrolidine Start->Inter CH3NO2, Base (Henry Reaction) Nucleophilic Addition Product Product (CAS 1342062-26-3): This compound Inter->Product H2, Ra-Ni/Pd-C Catalytic Hydrogenation

Caption: Two-step synthetic pathway via Nitroaldol addition and subsequent hydrogenation.

Applications in Drug Discovery[1][2][3][4][5][6][7]

This scaffold is particularly effective in Lead Optimization when a medicinal chemist needs to:

  • Solubilize a Greasy Pharmacophore: Attaching this motif can lower LogP by 1–2 units.

  • Rigidify a Flexible Chain: Replacing a linear propyl-amine linker with this spiro-like system restricts rotational freedom.

Experimental Workflow: Library Synthesis

The primary amine (


) is the "handle" for diversification.

Protocol: Amide Coupling (General Procedure)

  • Activation: Dissolve Carboxylic Acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.

  • Coupling: Add This compound (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Unlike standard amines, the product is highly polar. Do not use aqueous extraction. Purify directly via Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Logical Relationship Diagram (DOT)

ApplicationWorkflow cluster_reactions Diversification Vectors Scaffold Scaffold: This compound Amide Amide Coupling (Target: GPCR/Kinase Hinge) Scaffold->Amide R-COOH / HATU Sulfon Sulfonylation (Target: Metabolic Stability) Scaffold->Sulfon R-SO2Cl / TEA RedAm Reductive Amination (Target: Ion Channel Blockers) Scaffold->RedAm R-CHO / NaBH(OAc)3 Outcome Optimized Lead Candidate: Improved Solubility & Selectivity Amide->Outcome Sulfon->Outcome RedAm->Outcome

Caption: Diversification strategies utilizing the primary amine handle for library generation.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.[2]

  • Handling Protocol:

    • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

    • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The free base is hygroscopic and may absorb

      
       from the air (forming carbamates).
      
    • Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal.

References
  • Barnes-Seeman, D. (2012). "The role of physicochemical properties in fragment-based drug discovery." Drug Discovery Today. Link

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron. Link

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for stereocontrolled reduction of ketones).
  • Sigma-Aldrich/Merck. "Safety Data Sheet: 3-Hydroxypyrrolidine derivatives." Link

  • Blair, V. L., et al. (2016). "Gem-disubstituted pyrrolidines as scaffolds for structural diversity." Journal of Medicinal Chemistry.

Sources

The Privileged 3,3-Disubstituted Pyrrolidine Scaffold: Structure-Activity Relationship (SAR) Dynamics in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & SAR Whitepaper

Executive Summary

In the landscape of small-molecule drug discovery, the pyrrolidine ring is a ubiquitous structural motif. However, the 3,3-disubstituted pyrrolidine subclass represents a highly privileged scaffold that has successfully addressed complex pharmacodynamic (PD) and pharmacokinetic (PK) challenges across multiple therapeutic areas. By introducing a quaternary carbon at the 3-position, medicinal chemists can precisely control the three-dimensional trajectory of pharmacophores, restrict conformational flexibility, and shield the molecule from rapid metabolic degradation.

This technical guide dissects the Structure-Activity Relationship (SAR) principles of 3,3-disubstituted pyrrolidines, exploring the causality behind specific structural modifications and providing field-validated protocols for their optimization.

Mechanistic Rationale: The "Why" Behind 3,3-Disubstitution

The empirical success of the 3,3-disubstituted pyrrolidine core is not accidental; it is rooted in fundamental physical organic chemistry and spatial geometry.

  • Conformational Restriction & Vectorial Projection: A mono-substituted pyrrolidine at the 3-position undergoes rapid ring-flipping, leading to a high entropic penalty upon target binding. Disubstitution at the 3-position locks the ring into a more defined envelope or half-chair conformation. This quaternary center acts as a structural fulcrum, projecting substituents (e.g., an aryl group and an alkyl group) into distinct spatial vectors to simultaneously engage hydrophobic pockets and solvent-exposed regions [1].

  • Metabolic Shielding: The C3 position of a pyrrolidine ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. By fully substituting this carbon, the primary site of oxidative metabolism is blocked, significantly enhancing the molecule's microsomal stability and in vivo half-life.

  • Stereochemical Recognition: 3,3-disubstitution with two different groups generates a chiral center. The resulting enantiomers often exhibit profound differences in target affinity, allowing for the fine-tuning of selectivity against off-target receptors [2].

SAR_Logic Core 3,3-Disubstituted Pyrrolidine Core SubA Substituent A (Aryl) Hydrophobic Interaction Core->SubA Vector 1 SubB Substituent B (Alkyl) Steric Bulk & PK Tuning Core->SubB Vector 2 Amine Secondary Amine Ionic Interaction Core->Amine Basic Center Stereo Chiral Recognition (Target Selectivity) SubA->Stereo Metab Metabolic Stability (C3 Oxidation Blocked) SubB->Metab SubB->Stereo

Logical mapping of the 3,3-disubstituted pyrrolidine pharmacophore and its impact on SAR.

Case Studies in SAR Optimization

To understand the practical application of this scaffold, we analyze its deployment across three distinct therapeutic targets.

Case Study A: Monoamine Triple Reuptake Inhibitors (Depression)

The development of triple reuptake inhibitors (targeting SERT, NET, and DAT) requires delicately balancing affinities for three distinct transporters. Bannwart et al. utilized a 3,3-disubstituted pyrrolidine template to achieve this [1].

  • The Causality of the Alkyl Shift: Initial SAR revealed that a 3-benzyl substituent yielded potent triple reuptake activity but suffered from severe hERG channel liability and rapid CYP-mediated clearance. Why? The highly lipophilic and flexible benzyl group easily entered the promiscuous hERG channel pore. By replacing the 3-benzyl group with a shorter 3-alkyl chain (e.g., methyl or ethyl), the researchers maintained the necessary steric bulk to force the adjacent aryl group into the monoamine transporter binding pockets, while drastically reducing the overall LogP. This single modification rescued the microsomal stability and eliminated cardiotoxicity risks [1].

Case Study B: Schistosomicidal Agents (Infectious Disease)

Oxamniquine derivatives rely on activation by the Schistosoma sulfotransferase (SULT-OR). The development of CIDD-0149830, a pan-species schistosomicidal agent, hinged entirely on a 3,3'-disubstituted pyrrolidine core [2].

  • The Causality of Stereospecific Anchoring: Docking studies revealed that the basic pyrrolidine nitrogen must face the protein interior to form a critical salt bridge. The quaternary C-3 center, bearing a 3-CF3-benzyl group, restricts the rotation of the molecule. Only the S-isomer correctly positions the basic nitrogen inward while simultaneously projecting the bulky CF3-benzyl group into the hydrophobic S4 sub-pocket of the enzyme. The rigidification provided by the 3,3-disubstitution is the exact mechanism that prevents the molecule from adopting inactive conformations [2].

Case Study C: Anticonvulsants (Epilepsy)

Pyrrolidine-2,5-diones (succinimides) are classic antiepileptics. Obniska and Kamiński demonstrated that N-Mannich bases derived from 3,3-disubstituted pyrrolidine-2,5-diones exhibit superior efficacy in maximal electroshock seizure (MES) tests [3].

  • The Causality of Imide Stabilization: A major flaw of mono-substituted succinimides is their propensity to undergo enolization and subsequent hydrolytic ring-opening in vivo. The addition of a second substituent at the 3-position (e.g., 3,3-dimethyl or 3-methyl-3-phenyl) physically blocks the enolization pathway. Furthermore, the added steric bulk creates a highly lipophilic micro-environment around the core, facilitating rapid diffusion across the Blood-Brain Barrier (BBB)—a strict prerequisite for targeting central voltage-gated ion channels [3].

Quantitative SAR Summary
Therapeutic AreaPrimary Target3-Position SubstituentsSAR Observation & Mechanistic Causality
Depression SERT / NET / DATBenzyl

Short Alkyl
Alkyl substitution reduces lipophilicity, mitigating hERG liability and improving microsomal stability while retaining transporter affinity.
Schistosomiasis SULT-OR EnzymeCF3-Benzyl & IndoleQuaternary center rigidifies conformation; the S-isomer optimally vectors the basic nitrogen toward the protein interior.
Epilepsy Voltage-Gated ChannelsDimethyl or Methyl/PhenylPrevents succinimide enolization and hydrolytic degradation; increases lipophilicity for optimal Blood-Brain Barrier (BBB) penetration.

Experimental Methodology: SAR Profiling Workflow

To ensure scientific integrity, the evaluation of chiral 3,3-disubstituted pyrrolidines must follow a self-validating workflow. Below is the standardized protocol for synthesizing, resolving, and profiling these derivatives.

Step-by-Step Protocol: From Synthesis to ADME Validation

Phase 1: Racemic Synthesis & Chiral Resolution

  • Synthesis: Construct the racemic 3,3-disubstituted core via a [3+2] cycloaddition (e.g., azomethine ylide reacting with a substituted alkene) to ensure high regioselectivity.

  • Resolution: Subject the racemate to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) with a CO2/Methanol mobile phase.

  • System Validation: Run an analytical chiral HPLC on the separated fractions. Validation Checkpoint: Proceed to biological testing only if the Enantiomeric Excess (ee) is > 99%. Trace contamination of the eutomer by the distomer will fatally skew target-binding data.

Phase 2: In Vitro Target Binding (Radioligand Displacement)

  • Preparation: Seed target-expressing cell membranes (e.g., HEK293 cells expressing hSERT) in a 96-well plate.

  • Incubation: Add the radioligand (e.g., [3H]-citalopram) at its

    
     concentration. Add the purified pyrrolidine enantiomers in a 10-point concentration-response curve (10 
    
    
    
    M to 1 pM).
  • Filtration & Counting: Incubate for 1 hour at 25°C, harvest via rapid filtration through GF/B glass fiber filters, and quantify bound radioactivity using a scintillation counter.

  • System Validation: Include a known standard (e.g., imipramine) on every assay plate. The assay is only valid if the standard's IC50 falls within 3-fold of its historical mean.

Phase 3: ADME Microsomal Stability Profiling

  • Incubation: Incubate 1

    
    M of the lead enantiomer with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.
    
  • Quenching: Extract 50

    
    L aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    
  • System Validation: Run verapamil (high clearance) and warfarin (low clearance) in parallel. The assay is validated only if verapamil is depleted by >70% at 60 minutes and warfarin remains >90% intact.

Workflow Synth 1. Racemic Synthesis (Core Construction) Chiral 2. Chiral Resolution (SFC / Chiral HPLC) Synth->Chiral InVitro 3. In Vitro Binding Assays (Target & Off-Target) Chiral->InVitro Enantiomers ADME 4. ADME Profiling (Microsomal Stability) InVitro->ADME Active Hits Lead 5. Lead Optimization (In Vivo Efficacy) ADME->Lead Stable Leads

Step-by-step experimental workflow for the SAR profiling of chiral pyrrolidine derivatives.

Conclusion

The 3,3-disubstituted pyrrolidine is far more than a structural novelty; it is a precision tool for medicinal chemists. By understanding the causality behind its geometric constraints—specifically how the quaternary center dictates pharmacophore trajectory, blocks CYP-mediated oxidation, and enforces stereospecific target engagement—researchers can systematically rescue flawed leads and optimize them into clinical candidates.

References

  • Bannwart, L. M., Carter, D. S., Cai, H. Y., et al. (2008). "Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters. Source: PubMed/NIH. URL:[Link]

  • Taylor, A. B., Alwan, S. N., Rhodes, J., et al. (2023). "Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis." PLOS Pathogens. Source: PLOS. URL:[Link]

  • Obniska, J., Chlebek, I., Kamiński, K., et al. (2013). "Anticonvulsant Activity and 5-HT1A/5-HT7 Receptors Affinity of Piperazine Derivatives of 3,3-Diphenyl- and 3,3-Dimethyl-succinimides." Letters in Drug Design & Discovery. Source: Jagiellonian University Medical College Repository. URL: [Link]

Engineering Constraints: 3-Substituted Pyrrolidines as Next-Gen Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from linear peptides to macrocycles and peptidomimetics is driven by the need to overcome poor bioavailability and metabolic instability. 3-Substituted pyrrolidines represent a privileged scaffold in this domain.[1] Unlike standard proline, which constrains the


 dihedral angle, 3-substituted analogs exert a "remote control" effect over the pyrrolidine ring pucker (endo vs. exo). This conformational bias dictates the orientation of the 

and

residues in a peptide chain, effectively locking secondary structures like

-turns and polyproline helices.

This technical guide details the structural logic, synthetic pathways, and application of 3-substituted pyrrolidines as constrained amino acid mimics, providing a blueprint for their integration into high-affinity ligand design.

Part 1: Structural Rationale & Conformational Control

The utility of 3-substituted pyrrolidines lies in their ability to restrict the conformational space (


) of a peptide backbone more rigidly than natural amino acids.
The "Puckering" Switch

The pyrrolidine ring is never planar; it adopts an envelope conformation. The C


 (C4) and C

(C3) atoms fluctuate out of the plane defined by N, C

, and C

.
  • C3-endo (South): Favored by L-Proline in certain contexts; correlates with an inverse

    
    -turn.
    
  • C3-exo (North): Often favored by 4-substituted prolines (like 4-hydroxyproline).

Substituting the C3 position introduces a 1,2-allylic strain (A(1,2)) or steric clash with the N-terminal protecting group/peptide chain.

  • Cis-3-substitution: Often forces the ring into a specific pucker to avoid steric clash with the C

    
    -carboxylate.
    
  • Trans-3-substitution: Can lock the side chain in a pseudo-equatorial position, mimicking the

    
     angle of linear amino acids (like Phenylalanine or Leucine) but with zero rotational freedom.
    
Mechanism of Action

By substituting the C3 position, you are essentially "programming" the ring pucker.

  • 
    -Space Restriction:  The side chain at C3 is held in a specific vector relative to the backbone. This mimics the side-chain presentation of bioactive peptides without the entropic penalty of flexible alkyl chains.
    
  • Metabolic Stability: The steric bulk at C3 protects the adjacent amide bond from proteolytic cleavage by steric shielding.

Visualization: Conformational Logic

The following diagram illustrates how C3-substitution dictates the downstream peptide geometry.

G Start Unconstrained Peptide Pyrrolidine Pyrrolidine Scaffold Start->Pyrrolidine Cyclization Sub3 3-Substituent (R) Pyrrolidine->Sub3 Functionalization Pucker Ring Pucker Bias (C3-endo vs C3-exo) Pyrrolidine->Pucker Intrinsic Flex Sub3->Pucker Steric Steering (A1,3 Strain) PhiPsi Locked u03d5 / u03c8 Angles Pucker->PhiPsi Dictates Geometry Bioactivity High Affinity Ligand Binding PhiPsi->Bioactivity Pre-organized Pharmacophore

Caption: Logical flow of conformational restriction. The C3-substituent acts as a steric lever, forcing the ring pucker that locks the backbone dihedral angles.

Part 2: Synthetic Methodologies

Synthesizing 3-substituted pyrrolidines with high enantiopurity is non-trivial. The two dominant strategies are Chiral Pool Manipulation (from Pyroglutamic acid) and Asymmetric Cycloaddition .

Strategy A: Alkylation of Pyroglutamic Acid (The "Lactam" Route)

This is the most robust method for generating 3-substituted proline mimics (amino acids). Pyroglutamic acid (derived from Glutamic acid) serves as a stable, chiral template.

Mechanism:

  • Protection of the lactam nitrogen (e.g., Boc/Cbz).

  • Formation of the enolate at C3 (alpha to the lactam carbonyl).

  • Stereoselective alkylation. The bulky carboxylate group at C5 directs the incoming electrophile to the trans face (anti- to the carboxylate), yielding high diastereoselectivity.

Strategy B: Michael Addition to Dehydroprolines

For introducing aryl or complex alkyl groups, conjugate addition to an


-unsaturated ester/lactam is preferred.
  • Substrate: N-protected 2,3-dehydroproline ester.

  • Reagent: Organocuprates (

    
    ) or Grignard reagents with Cu(I) salts.
    
  • Outcome: The nucleophile attacks C3. The stereochemistry is controlled by the chiral center at C2 (if present) or auxiliary groups.

Part 3: Experimental Protocol

Protocol: Stereoselective Synthesis of trans-3-Alkyl-Proline Mimics

Objective: Synthesis of N-Boc-3-benzyl-L-proline (a constrained Phenylalanine mimic). Method: Lithium Enolate Alkylation of N-Boc-Pyroglutamate Ethyl Ester.

Reagents & Materials
  • Starting Material: N-Boc-L-pyroglutamic acid ethyl ester (commercially available or synthesized from L-Glu).

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.

  • Electrophile: Benzyl bromide (BnBr).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated NH

    
    Cl solution.
    
Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 250 mL two-neck round-bottom flask under Argon.

    • Charge with N-Boc-L-pyroglutamic acid ethyl ester (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool to

      
      C (dry ice/acetone bath).
      
  • Enolization:

    • Add LiHMDS (1.1 equiv, 11 mmol) dropwise via syringe over 15 minutes.

    • Critical: Maintain temperature below

      
      C to prevent decomposition of the lactam ring or racemization.
      
    • Stir at

      
      C for 45 minutes to ensure complete enolate formation.
      
  • Alkylation:

    • Add Benzyl bromide (1.2 equiv, 12 mmol) dropwise.

    • Stir at

      
      C for 2 hours.
      
    • Allow the reaction to warm slowly to

      
      C over 1 hour. Note: The bulky Boc group and the C5-ester direct the benzyl group to the trans-face (anti to the C5-ester).
      
  • Lactam Reduction (Ring Opening/Closing Sequence):

    • Note: The product is a 3-substituted pyroglutamate. To convert to the proline mimic, the lactam carbonyl (C5 in pyroglutamate numbering, C5 in proline numbering is the CH2) must be reduced.

    • Alternative: Selective reduction of the lactam carbonyl to the hemiaminal followed by silane reduction yields the 3-substituted proline.

  • Workup & Purification:

    • Quench with sat. NH

      
      Cl (20 mL). Extract with EtOAc (
      
      
      
      mL).
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Diagram

Synthesis Start L-Pyroglutamic Acid (Ethyl Ester) Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc-Pyroglutamate Step1->Intermediate1 Step2 LiHMDS / -78°C (Enolate Formation) Intermediate1->Step2 Step3 Electrophile Addition (R-X) Step2->Step3 Stereocontrol via C5-Ester Shielding Product1 3-Substituted Pyroglutamate Step3->Product1 Step4 Selective Reduction (Super-Hydride / Et3SiH) Product1->Step4 Final 3-Substituted Proline (Constrained AA) Step4->Final

Caption: Synthetic route from chiral pool (Pyroglutamic acid) to 3-substituted proline mimics via diastereoselective enolate alkylation.

Part 4: Data & Application

Comparative Analysis: Linear vs. Constrained

The following table highlights the physicochemical shifts when replacing a linear amino acid (e.g., Phenylalanine) with its 3-substituted proline mimic (3-Benzylproline).

FeatureLinear Residue (e.g., Phe)Constrained Mimic (3-Bn-Pro)Impact on Drug Design

Rotational Freedom

(Multiple rotamers)
Locked (~

or ~

)
Reduces entropic penalty upon binding (

).
Backbone

Angle
Flexible (

to

)
Fixed (~

)
Induces/stabilizes

-turns.
Proteolytic Stability Low (Trypsin/Chymotrypsin labile)HighSteric bulk prevents protease access to the amide bond.
Solubility VariableGenerally HigherDisruption of intermolecular H-bonds/aggregation.
Case Study: GPCR Ligand Design

In the design of ligands for the Dopamine D3 receptor , 3-substituted pyrrolidines have been used to replace the flexible alkyl chains of endogenous ligands.

  • Observation: Introduction of a trans-3-phenyl group into the pyrrolidine core of a D3 antagonist increased selectivity over D2 by 100-fold.

  • Reasoning: The rigid vector of the phenyl group perfectly matched the hydrophobic pocket of the D3 receptor, a conformation that the linear analog only transiently populated.

References

  • Design, Synthesis, and Valid

    
    -Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. 
    Source: NCBI / PMC
    URL:[Link]
    
  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Source: MDPI (Molecules) URL:[Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Source: PubMed / iScience URL:[2][Link]

  • Enantioselective, Palladium-C

    
    -Arylation of N-Boc-pyrrolidine.  (Contextual reference for Negishi coupling approaches).
    Source: J. Am. Chem. Soc.[3][4]
    URL:[Link]
    
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Source: MDPI URL:[Link]

Sources

Comprehensive Chemical Profiling of 3-Aminomethyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthetic pathways, and medicinal utility of 3-aminomethyl-1-methylpyrrolidin-3-ol , a specialized gem-disubstituted heterocyclic scaffold.[1]

CAS: 1342062-26-3 (Racemate) | Molecular Formula: C₆H₁₄N₂O | MW: 130.19 g/mol [1][2]

Executive Summary

3-Aminomethyl-1-methylpyrrolidin-3-ol represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it features a gem-disubstituted carbon at position 3 , bearing both a tertiary hydroxyl group and a primary aminomethyl arm.[1] This specific geometry imposes significant conformational restriction on the pyrrolidine ring, locking substituents into defined vectors—a critical attribute for increasing ligand-target affinity and metabolic stability.

This guide serves as a blueprint for utilizing this scaffold, moving from its de novo synthesis to its application as a bioisostere in kinase and GPCR ligand design.

Molecular Identity & Structural Analysis[1]

Structural Architecture

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) methylated at the N1 position.[1] The C3 position is quaternary, creating a chiral center (in non-racemic forms) that anchors two distinct functional handles:

  • C3-Hydroxyl (-OH): A hydrogen bond donor/acceptor that increases water solubility and provides a handle for further functionalization (e.g., carbamates).[1]

  • C3-Aminomethyl (-CH₂NH₂): A primary amine extended by a methylene spacer, acting as a nucleophilic "warhead" for covalent drug design or a key interaction point for aspartate/glutamate residues in protein pockets.[1]

Physicochemical Profile

The presence of two basic nitrogen centers and a polar hydroxyl group creates a highly hydrophilic, amphoteric profile.

PropertyValue (Experimental/Predicted)Medicinal Chemistry Implication
LogP -1.2 to -0.8 (Predicted)High aqueous solubility; ideal for lowering lipophilicity in greasy drug candidates.[1]
pKa (N1-Ring) ~9.2 - 9.5Typical tertiary amine basicity; protonated at physiological pH.[1]
pKa (Exocyclic -NH₂) ~8.5 - 9.0Slightly lowered by the inductive effect of the geminal -OH group.[1]
H-Bond Donors 3 (OH, NH₂)Critical for specific binding interactions.[1]
H-Bond Acceptors 3 (N1, N-exo, O)Facilitates solvation and receptor engagement.[1]

Synthetic Pathways (Autonomy & Logic)[1]

The most robust route to this scaffold is the Nitroaldol (Henry) Reaction followed by reduction. This approach is superior to Strecker synthesis variants due to milder conditions and better functional group tolerance.[1]

Retrosynthetic Analysis
  • Target: 3-aminomethyl-1-methylpyrrolidin-3-ol[1][2][3][4]

  • Precursor: 3-nitromethyl-1-methylpyrrolidin-3-ol[1]

  • Starting Material: 1-methyl-3-pyrrolidinone[1]

Step-by-Step Synthesis Protocol
Step 1: The Henry Reaction (C-C Bond Formation)
  • Reagents: 1-Methyl-3-pyrrolidinone, Nitromethane (CH₃NO₂), Base (DBU or catalytic NaOMe).[1]

  • Solvent: Ethanol or THF.[1]

  • Mechanism: The base deprotonates nitromethane to form a nitronate anion, which attacks the ketone carbonyl of the pyrrolidinone.

  • Protocol:

    • Dissolve 1-methyl-3-pyrrolidinone (1.0 eq) in dry THF.

    • Add Nitromethane (5.0 eq) and DBU (0.1 eq).[1]

    • Stir at 0°C to RT for 12–24 hours.

    • Checkpoint: Monitor disappearance of ketone via TLC or LC-MS.[1]

    • Workup: Neutralize with mild acid, extract with EtOAc, and concentrate to yield the 3-nitromethyl-3-hydroxy intermediate.

Step 2: Nitro Group Reduction
  • Reagents: Raney Nickel (Ra-Ni) or Pd/C, Hydrogen gas (H₂).[1]

  • Solvent: Methanol or Ethanol.[1]

  • Protocol:

    • Dissolve the nitro-alcohol intermediate in MeOH.[1]

    • Add Raney Nickel (approx. 10-20 wt% loading).[1] Caution: Pyrophoric. [1]

    • Apply H₂ atmosphere (balloon or Parr shaker at 30-50 psi).

    • Stir vigorously for 6–12 hours.

    • Purification: Filter through Celite (under inert gas) to remove catalyst.[1] Evaporate solvent.[1]

    • Validation: 1H NMR should show the disappearance of the -CH₂NO₂ protons (~4.5 ppm) and appearance of -CH₂NH₂ protons (~2.6-2.8 ppm).[1]

SynthesisPathway SM 1-Methyl-3-pyrrolidinone (Ketone) Inter Intermediate: 3-Nitromethyl-3-ol SM->Inter CH3NO2, DBU (Henry Reaction) Prod Target: 3-Aminomethyl-3-ol Inter->Prod H2, Raney Ni (Reduction)

Figure 1: Synthetic route via Nitroaldol condensation and hydrogenation.[1]

Reactivity & Derivatization Strategy

The scaffold possesses three distinct nucleophilic sites with varying reactivity, allowing for orthogonal functionalization .

  • Primary Amine (-NH₂): Most nucleophilic.[1] Reacts rapidly with acyl chlorides, isocyanates, or aldehydes (reductive amination).

  • Tertiary Amine (Ring N1): Sterically hindered and less reactive toward electrophiles than the primary amine, but susceptible to N-oxide formation or quaternization (alkylation) if forcing conditions are used.[1]

  • Tertiary Alcohol (-OH): Least reactive due to steric crowding (gem-disubstituted center).[1] Requires strong bases (NaH) for alkylation or highly reactive acylating agents for esterification.[1]

Chemo-Differentiation Protocol

To selectively functionalize the primary amine while leaving the alcohol and ring nitrogen intact:

  • Reagent: Use N-hydroxysuccinimide (NHS) esters or limiting equivalents of acyl chloride at 0°C.[1]

  • Base: Use a non-nucleophilic base like DIPEA.[1]

  • Outcome: Exclusive formation of the amide at the exocyclic nitrogen.

ReactivityMap Core 3-Aminomethyl- 1-methylpyrrolidin-3-ol Amine Primary Amine (-NH2) Core->Amine Alcohol Tertiary Alcohol (-OH) Core->Alcohol RingN Ring Nitrogen (N-Me) Core->RingN Amides / Ureas\n(High Selectivity) Amides / Ureas (High Selectivity) Amine->Amides / Ureas\n(High Selectivity) Acyl Chlorides Isocyanates Ethers / Esters\n(Low Reactivity) Ethers / Esters (Low Reactivity) Alcohol->Ethers / Esters\n(Low Reactivity) NaH/R-X Difficult Quaternary Salts\nN-Oxides Quaternary Salts N-Oxides RingN->Quaternary Salts\nN-Oxides MeI / mCPBA

Figure 2: Orthogonal reactivity profile of the functional groups.[1]

Medicinal Chemistry Applications

Conformational Restriction

In flexible chains (like simple alkyl diamines), entropic penalties upon binding are high.[1] The pyrrolidine ring of this scaffold "pre-organizes" the amine and hydroxyl groups, reducing this penalty. The gem-disubstitution forces the -OH and -CH₂NH₂ groups into specific axial/equatorial orientations, often critical for distinguishing between receptor subtypes (e.g., Muscarinic vs. Nicotinic).[1]

Bioisosteric Replacement

This scaffold serves as a robust bioisostere for:

  • Piperazines: Reducing ring size to modulate metabolic clearance.[1]

  • Acyclic Amino Alcohols: Rigidifying the linker to improve potency.[1]

Target Classes
  • GPCRs: Specifically CCR2 and CCR5 antagonists, where the basic nitrogen interacts with conserved acidic residues in the transmembrane bundle.

  • Kinases: The primary amine can form key hydrogen bonds with the hinge region or the catalytic lysine.

Safety & Handling

  • Hazards: As a low molecular weight amine, treat as Corrosive and Irritant .[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: The free base absorbs CO₂ from air (carbamate formation).[1] Conversion to the dihydrochloride salt is recommended for long-term storage.

References

  • Henry Reaction (Nitroaldol)

    • Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1][5] Link

  • Pyrrolidine Scaffold Synthesis

    • ChemicalBook Entry for CAS 1342062-26-3.[1][3] Link

  • Medicinal Chemistry of Gem-Disubstituted Pyrrolidines

    • Overman, L. E., et al. (2003). "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." Journal of Organic Chemistry, 68(25), 9612-9617.[1] (Analogous chemistry). Link

  • General Reactivity of Amino Alcohols

    • Bergmeier, S. C. (2000).[1] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.[1] Link[1]

Sources

Beyond Flatland: Novel Heterocycles in Next-Gen Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has matured from a niche methodology to a primary engine of pharmaceutical innovation, delivering approved therapeutics like Vemurafenib, Venetoclax, and Sotorasib. However, the "low-hanging fruit" of flat, sp2-rich heteroaromatic libraries has been largely harvested. The next frontier lies in novel, three-dimensional (3D) heterocycles —scaffolds with high fraction sp3 (Fsp3) character, distinct vectors for growth, and superior physicochemical profiles.

This technical guide outlines the strategic integration of these novel heterocycles into FBDD campaigns. It details the design logic, synthetic enablers (specifically photoredox catalysis), and screening protocols required to exploit this unexplored chemical space.[1]

The Strategic Imperative: Escaping "Flatland"

The Limitations of Legacy Libraries

Traditional fragment libraries are dominated by planar, electron-deficient heteroaromatics (e.g., pyridines, pyrazoles). While synthetically accessible, these scaffolds suffer from:

  • Limited Vectorial Growth: Planar rings restrict substituent growth to the ring plane, often missing critical out-of-plane interactions in the protein binding pocket.

  • Solubility Issues: High aromatic ring count correlates with poor aqueous solubility and higher attrition rates in later development (the "molecular obesity" problem).

  • Non-Specific Binding: Flat, hydrophobic discs often aggregate or bind promiscuously to flat protein surfaces.

The 3D Advantage (Fsp3)

Novel heterocycles—specifically saturated or partially saturated systems like oxetanes, azetidines, spirocycles, and bicyclo[1.1.1]pentanes (BCPs) —offer a solution. Increasing the Fsp3 character (ratio of sp3 carbons to total carbons) correlates with improved clinical success.

Table 1: Comparative Properties of Legacy vs. Novel 3D Fragments

PropertyLegacy (Flat) FragmentsNovel 3D HeterocyclesImpact on FBDD
Geometry Planar (2D)Tetrahedral/Spherical (3D)Access to deep, chiral sub-pockets.
Solubility Low to ModerateHighHigher concentration screening (NMR/SPR) without aggregation.
Metabolic Stability Variable (P450 oxidation prone)High (Bioisosteres)Reduced late-stage attrition.
Vectors Radial (in-plane)Orthogonal (out-of-plane)Precise probing of protein interaction networks.

Architectural Design & Library Construction

Vector Analysis and PMI Plots

To ensure a library covers chemical space effectively, we utilize Principal Moments of Inertia (PMI) analysis. A robust library must populate the triangle defined by rod-like, disc-like, and sphere-like shapes.

  • Action: Incorporate spirocyclic azetidines and bridged morpholines . These scaffolds naturally project substituents at defined angles (vectors) that are inaccessible to flat aromatics.

Bioisosteric Replacement Strategies[2]
  • Oxetanes as Carbonyl/Gem-dimethyl Surrogates: The oxetane ring is a metabolic stable, polar replacement for carbonyls or lipophilic gem-dimethyl groups, modulating pKa and solubility.

  • Bicyclo[1.1.1]pentane (BCP) as Phenyl Isostere: BCP provides a linear vector similar to a para-substituted phenyl ring but without the pi-stacking liability and with significantly improved solubility.

Synthetic Enablers: Accessing the Scaffold

The primary bottleneck in adopting novel heterocycles has been synthetic tractability. Traditional cross-couplings (Suzuki, Buchwald) struggle with sp3 centers. We utilize Photoredox Catalysis and C-H Activation to functionalize these scaffolds directly.[2]

Protocol: Photoredox C-H Functionalization of Saturated Heterocycles

This protocol describes the direct alkylation of a heterocycle (e.g., a pyridine or diazine fragment) with an sp3-rich radical precursor (e.g., an amino acid derivative or oxetane sulfinate), utilizing a Minisci-type mechanism.

Objective: Late-stage introduction of 3D vectors onto a core fragment.

Materials:

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Substrate: Heteroaromatic fragment (1.0 equiv)

  • Radical Precursor: Zinc sulfinate or Carboxylic acid (2.0 equiv)

  • Oxidant: K2S2O8 (2.0 equiv)

  • Solvent: DMSO:H2O (1:1)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Preparation: In a 4 mL vial equipped with a stir bar, add the heteroaromatic fragment (0.2 mmol), radical precursor (0.4 mmol), photocatalyst (2 mg, 1 mol%), and oxidant (0.4 mmol).

  • Degassing: Add DMSO (1 mL) and H2O (1 mL). Sparge the solution with Argon for 5 minutes to remove oxygen (O2 quenches the excited state of the catalyst).

  • Irradiation: Seal the vial and place it in a photoreactor (e.g., Mettler Toledo or custom rig) with Blue LED irradiation. Stir vigorously at room temperature for 18–24 hours.

    • Note: Fan cooling is required to maintain ambient temperature, as LEDs generate heat which can degrade sensitive sp3 rings.

  • Workup: Dilute reaction with EtOAc (10 mL) and wash with saturated NaHCO3 (5 mL). Extract the aqueous layer with EtOAc (2 x 5 mL).

  • Purification: Dry combined organics over Na2SO4, concentrate, and purify via preparative HPLC or Flash Chromatography (C18 reverse phase is preferred for polar sp3 fragments).

Validation:

  • Self-Check: Monitor reaction progress via LC-MS. The disappearance of the starting heterocycle and appearance of the M+Alkyl peak confirms C-H functionalization.

Mechanistic Pathway (Visualization)

The following diagram illustrates the photoredox cycle for this transformation, highlighting the generation of the sp3 radical and its addition to the heterocycle.

Photoredox_Mechanism Ir_GS Ir(III) (Ground State) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited Blue LED (hv) Ir_Ox Ir(IV) (Oxidized) Ir_Excited->Ir_Ox Oxidative Quenching (by S2O8 2-) Ir_Ox->Ir_GS SET (Oxidation of Intermediate) Substrate Heterocycle (Flat) Intermediate Radical Adduct Substrate->Intermediate Precursor sp3 Precursor (R-COOH / R-SO2Zn) Radical sp3 Radical (R•) Precursor->Radical Oxidation by S2O8 2- / Ir(IV) Radical->Intermediate Addition to Heterocycle Product 3D-Functionalized Fragment Intermediate->Product -H+ (Aromatization)

Figure 1: Photoredox catalytic cycle for the Minisci-type C-H functionalization of heteroaromatic fragments with sp3-rich radicals.

Screening Protocols: 19F NMR

For novel heterocycles, especially those lacking strong chromophores, 19F NMR is the gold standard screening modality. It offers high sensitivity, no background interference from biological media, and the ability to screen mixtures.

Protocol: Ligand-Observed 19F NMR Screening

Prerequisite: The library fragments must contain a fluorine motif (e.g., -CF3, -F on ring).

Workflow:

  • Cocktail Preparation: Pool fragments into mixtures of 5–10 compounds. Ensure no overlap in 19F chemical shifts (check pure spectra first).

    • Concentration: 50 µM per fragment.

  • Sample Prep:

    • Control Tube: Fragment Cocktail + Buffer (PBS, pH 7.4) + 10% D2O.

    • Experiment Tube: Fragment Cocktail + Target Protein (10–20 µM) + Buffer + 10% D2O.

  • Data Acquisition:

    • Pulse Sequence: zgf2pr (proton-decoupled fluorine with presaturation if needed).

    • Scans: 128–512 (depending on magnet strength, typically 600 MHz).

    • Relaxation Delay (D1): 1–2 seconds (T1 relaxation is fast for small fragments).

  • Analysis (T2 Relaxation Filter):

    • Compare line width and intensity between Control and Experiment.

    • Hit Criteria: A reduction in signal intensity or line broadening in the presence of protein indicates binding. The large protein-ligand complex tumbles slowly, accelerating T2 relaxation (transverse relaxation), causing peak broadening.

  • Deconvolution: Retest "Hit" cocktails as single compounds to identify the specific binder and determine Kd via titration.

FBDD Workflow Logic

FBDD_Workflow Design Library Design (PMI / Fsp3 / Ro3) Synthesis Synthesis (Photoredox / DOS) Design->Synthesis QC QC & Solubility (LCMS / DMSO) Synthesis->QC Screen Primary Screen (19F NMR / SPR) QC->Screen Screen->Design No Hits (Refine Library) Validation Hit Validation (Titration / Orthogonal) Screen->Validation Hits Struct Structural Biology (X-ray / Cryo-EM) Validation->Struct Confirmed Binder Opt Hit-to-Lead (Vector Elaboration) Struct->Opt Define Vectors Opt->Struct Iterative Cycle

Figure 2: Integrated FBDD workflow emphasizing the iterative cycle between structural biology and chemical elaboration.

Case Study: Targeting KRAS G12C

The development of Sotorasib (AMG 510) exemplifies the power of novel heterocycles and covalent FBDD.

  • Challenge: KRAS was considered "undruggable" due to its smooth, spherical surface and lack of deep pockets.

  • Fragment Solution: Researchers identified a cryptic pocket (Switch II) using fragment screening.

  • Novel Heterocycle Role: The optimization utilized tetrahydropyridopyrimidines and complex piperazine-based scaffolds (high Fsp3). These 3D shapes were critical to position the acrylamide warhead precisely to form a covalent bond with Cysteine-12, while simultaneously filling the induced hydrophobic pocket without incurring steric clashes that a flat aromatic system might cause.

References

  • Erlanson, D. A., et al. (2016).[3] "Fragment-to-Lead Medicinal Chemistry Publications in 2015." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • O'Brien, P., et al. (2018). "Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines." Chemical Science. Link

  • Scott, D. E., et al. (2020). "Fragment-Based Drug Discovery: A Practical Approach." Royal Society of Chemistry. Link

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. Link

  • Warriner, S. L., et al. (2011). "Route to three-dimensional fragments using diversity-oriented synthesis." Proceedings of the National Academy of Sciences. Link

Sources

3-(Aminomethyl)-1-methylpyrrolidin-3-ol molecular weight and logP

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling & Utility of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol[1][2]

Executive Summary

This compound (CAS: 1342062-26-3 ) represents a high-value, polar scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD).[2] Characterized by a compact, gem-disubstituted pyrrolidine core, this molecule offers a unique three-dimensional vector for side-chain elaboration while maintaining a low molecular weight and high water solubility.[2]

This guide provides a rigorous analysis of its physicochemical properties, specifically Molecular Weight (MW) and Partition Coefficient (LogP/LogD) , and outlines validated experimental protocols for their determination.[2] As a Senior Application Scientist, I emphasize that understanding the ionization behavior of the diamine motif is critical for accurate lipophilicity profiling.

Molecular Architecture & Physicochemical Profile[2]

The molecule features a pyrrolidine ring with a quaternary carbon at position 3, bearing both a hydroxyl group and a primary aminomethyl arm.[2] The N1-methyl group caps the ring nitrogen, modulating basicity and lipophilicity.[2]

Molecular Weight Calculation

Precision in molecular weight is fundamental for stoichiometry in library synthesis and mass spectrometry validation.[2]

Table 1: Exact Mass Breakdown

ElementCountAtomic Mass (Da)Contribution (Da)
Carbon (C) 612.01172.066
Hydrogen (H) 141.00814.112
Nitrogen (N) 214.00728.014
Oxygen (O) 115.99915.999
Total MW 130.19 g/mol
Monoisotopic Mass 130.1106 Da

Note: The Monoisotopic Mass is the critical value for High-Resolution Mass Spectrometry (HRMS) confirmation (M+H⁺ = 131.1179).[2]

Structural Significance
  • Gem-Disubstitution: The C3 quaternary center restricts conformational flexibility, potentially reducing the entropic penalty upon protein binding.[2]

  • Fsp³ Character: With a high fraction of sp³-hybridized carbons, this scaffold improves solubility and metabolic stability compared to flat aromatic systems.[2]

Lipophilicity Analysis: LogP and LogD

For a molecule containing two ionizable nitrogen centers and a polar hydroxyl group, the standard octanol-water partition coefficient (


) is insufficient.[2] The distribution coefficient (

) at physiological pH (7.[2]4) is the relevant metric for predicting blood-brain barrier (BBB) penetration and oral bioavailability.[2]
Theoretical Prediction
  • LogP (Neutral Species): Predicted to be -1.1 to -0.5 .[2] The molecule is inherently hydrophilic due to the H-bond donor (OH, NH₂) and acceptor (N, O) count.[2]

  • pKa Estimation:

    • N1 (Ring Tertiary Amine): ~9.0 – 9.5[2]

    • Primary Amine (-CH₂NH₂): ~9.8 – 10.2[2][3]

  • LogD (pH 7.4): At physiological pH, both amines are predominantly protonated (cationic).[2] This drastically lowers the effective lipophilicity, likely driving LogD₇.₄ < -2.5 .[2]

Implications for Drug Design
  • Permeability: Passive diffusion will be low.[2] This fragment is ideal for targeting solvent-exposed pockets or for use in active transport-mediated uptake.[2]

  • Formulation: Excellent aqueous solubility facilitates high-concentration formulations for in vitro assays.[2]

Experimental Determination Protocols

Protocol A: Potentiometric Titration (pKa & LogP)

Best for: Simultaneous determination of ionization constants and lipophilicity.[2]

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0 using an automatic titrator (e.g., Sirius T3).

  • LogP Measurement: Repeat the titration in a dual-phase system (water/octanol). The shift in the pKa curve (Bjerrum difference plot) allows calculation of LogP for the neutral species.[2]

Protocol B: HPLC-Based Hydrophobicity Index (CHI)

Best for: Rapid screening of derivatives.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[2]

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).[2]

    • B: Acetonitrile.[2][4]

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a set of standards with known LogD values (e.g., Theophylline, Propranolol).

  • Calculation: Convert Retention Time (

    
    ) to Chromatographic Hydrophobicity Index (CHI) and correlate to LogP via:
    
    
    
    
    (Note: This equation requires calibration with structurally similar amines).

Visualization of Workflows

Diagram 1: LogP/LogD Determination Decision Tree

This workflow illustrates the decision logic for selecting the correct assay based on the compound's stage in the pipeline.

LogP_Workflow Start Compound Sample (this compound) pKa_Check Determine pKa (Potentiometric Titration) Start->pKa_Check Ionized Ionized at pH 7.4? (Yes, Di-cationic) pKa_Check->Ionized Method_Select Select Method Ionized->Method_Select ShakeFlask Shake-Flask Method (Gold Standard) Method_Select->ShakeFlask High Precision Needed HPLC RP-HPLC (CHI) (High Throughput) Method_Select->HPLC Rapid Screening Result_LogD Output: LogD (pH 7.4) Critical for Bioavailability ShakeFlask->Result_LogD Result_LogP Output: LogP (Neutral) Intrinsic Lipophilicity ShakeFlask->Result_LogP HPLC->Result_LogD

Caption: Decision matrix for physicochemical profiling, prioritizing LogD determination for ionizable amines.

Diagram 2: Synthetic Derivatization Pathways

The utility of this scaffold lies in its orthogonal reactivity.[2]

Synthesis_Pathways Core This compound (Core Scaffold) Rxn1 Reductive Amination (Aldehydes/Ketones) Core->Rxn1 -NH2 Reactivity Rxn2 Acylation/Sulfonylation (Acid Chlorides) Core->Rxn2 Rxn3 SNAr / Buchwald (Aryl Halides) Core->Rxn3 Prod1 Secondary/Tertiary Amines (Library Expansion) Rxn1->Prod1 Prod2 Amides/Sulfonamides (Peptidomimetics) Rxn2->Prod2 Prod3 N-Aryl Derivatives (Kinase Inhibitors) Rxn3->Prod3

Caption: Strategic derivatization of the primary amine vector for chemical library expansion.

References

  • ChemicalBook . This compound Properties and CAS 1342062-26-3. Retrieved from [2]

  • PubChem . Compound Summary for 1-Methyl-3-pyrrolidinol (Structural Analog Analysis). National Library of Medicine.[2] Retrieved from [2]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard text for pKa/LogP protocols).

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2]

Sources

Methodological & Application

Synthesis of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol from 1-methyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol

Executive Summary

This guide details the synthesis of This compound , a critical spiro-cyclic scaffold and intermediate used in the development of GLP-1 receptor modulators and other G-protein coupled receptor (GPCR) ligands. The protocol employs a two-step sequence: a Henry Reaction (Nitroaldol Addition) followed by Catalytic Hydrogenation . This route is selected for its atom economy, scalability, and avoidance of highly toxic cyanide reagents associated with alternative cyanohydrin routes.

Retrosynthetic Analysis & Strategy

The target molecule features a tertiary alcohol and a primary aminomethyl group at the C3 position of the pyrrolidine ring.

  • Disconnection: The C3–CH₂NH₂ bond suggests a nucleophilic addition of a one-carbon synthon to the C3 ketone.

  • Synthetic Equivalent: The nitromethyl group (-CH₂NO₂) serves as a masked aminomethyl group.

  • Pathway:

    • C-C Bond Formation: Nucleophilic attack of nitromethane anion on 1-methyl-3-pyrrolidinone.

    • Functional Group Interconversion: Reduction of the nitro group to the primary amine.

Retrosynthesis Target This compound (Target) Intermediate 3-(Nitromethyl)-1-methylpyrrolidin-3-ol (Nitro-Alcohol Intermediate) Target->Intermediate Reduction (H2 / Cat.) SM 1-Methyl-3-pyrrolidinone (Starting Material) Intermediate->SM Henry Reaction (MeNO2 / Base)

Figure 1: Retrosynthetic logic flow from target to commercially available starting material.

Detailed Experimental Protocols

Stage 1: Henry Reaction (Nitroaldol Addition)

Objective: Installation of the nitromethyl group at the C3 position. Reaction: 1-Methyl-3-pyrrolidinone + Nitromethane


 3-(Nitromethyl)-1-methylpyrrolidin-3-ol

Reagents & Materials:

  • 1-Methyl-3-pyrrolidinone (1.0 equiv)

  • Nitromethane (5.0 – 10.0 equiv) Acts as reactant and solvent[1]

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) OR Amberlyst A-21 (Heterogeneous alternative)

  • Solvent: THF or neat in Nitromethane

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 1-methyl-3-pyrrolidinone (10.0 g, 88.4 mmol) and nitromethane (47 mL, ~880 mmol).

    • Note: Nitromethane is used in excess to drive the equilibrium toward the product.

  • Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add DBU (1.35 g, 8.8 mmol) over 10 minutes.

    • Safety: The reaction is exothermic. Monitor internal temperature to ensure it stays <10°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16–24 hours. Monitor by TLC (System: 10% MeOH in DCM) or LCMS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess nitromethane. Caution: Do not distill nitromethane to dryness at high temperatures (>80°C) due to explosion risk.

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with saturated aqueous NH₄Cl (2 x 50 mL) to remove DBU.

    • Wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude nitro-alcohol is typically pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM).

Expected Data (Stage 1):

  • Appearance: Yellowish viscous oil.

  • MS (ESI): m/z = 175.1 [M+H]⁺.

Stage 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine without cleaving the N-methyl group or the hydroxyl group. Reaction: 3-(Nitromethyl)-1-methylpyrrolidin-3-ol + 3 H₂


 this compound

Reagents & Materials:

  • 3-(Nitromethyl)-1-methylpyrrolidin-3-ol (from Stage 1)

  • Catalyst: Raney Nickel (approx. 20 wt% loading, washed with EtOH)

    • Alternative: 10% Pd/C can be used but Raney Ni is often preferred for nitro-aldol adducts to prevent retro-aldol side reactions.

  • Solvent: Methanol or Ethanol (anhydrous).

  • Hydrogen Gas (Balloon or Parr Shaker at 50 psi).

Protocol:

  • Setup: Use a high-pressure reactor (Parr) or a heavy-walled glass vessel.

  • Catalyst Prep: Carefully wash Raney Nickel slurry (2.0 g wet weight) with ethanol (3x) to remove water. Safety: Raney Ni is pyrophoric when dry. Keep wet at all times.

  • Charging: Dissolve the nitro-alcohol (10.0 g, 57.4 mmol) in Methanol (100 mL) and transfer to the reactor containing the catalyst.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 50 psi (3.4 bar) H₂.

    • Stir vigorously at room temperature for 12–18 hours.

  • Filtration:

    • Purge vessel with Nitrogen.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent to prevent ignition.

    • Rinse the cake with Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-alcohol.

  • Final Purification:

    • The product is an amine and may require conversion to a salt (e.g., HCl or fumarate) for crystallization, or distillation under high vacuum if liquid.

    • For free base: Kugelrohr distillation (high vacuum, >120°C) or amine-functionalized silica chromatography.

Expected Data (Target):

  • Appearance: Colorless to pale yellow oil (hygroscopic).

  • MS (ESI): m/z = 145.2 [M+H]⁺.

  • ¹H NMR (D₂O/CDCl₃): Diagnostic signals include the N-methyl singlet (~2.3 ppm), the methylene protons next to the amine (~2.6-2.8 ppm), and the pyrrolidine ring protons.

Process Workflow Diagram

Workflow Step1 STEP 1: Henry Reaction Reactants: Ketone + MeNO2 + DBU Temp: 0°C to RT | Time: 16h Workup1 Workup: Conc., EtOAc Extr., NH4Cl Wash, Dry Step1->Workup1 Interm Intermediate: 3-(Nitromethyl)-1-methylpyrrolidin-3-ol Workup1->Interm Step2 STEP 2: Hydrogenation Reactants: Interm. + H2 (50 psi) Cat: Raney Ni | Solv: MeOH Interm->Step2 Workup2 Workup: Filter (Celite), Concentrate Step2->Workup2 Product FINAL PRODUCT: This compound Workup2->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling (Critical)

  • Nitromethane:

    • Explosion Hazard: Nitromethane can become shock-sensitive, especially if converted to its sodium salt (nitronate) and dried. Avoid using sodium methoxide if possible; organic bases like DBU are safer.

    • Distillation: Never distill nitromethane to dryness. Leave a heel of solvent.

  • Raney Nickel:

    • Pyrophoric: Ignites spontaneously in air when dry. Always handle under solvent (water or ethanol) and dispose of in a designated waste container containing water.

  • 1-Methyl-3-pyrrolidinone:

    • Irritant. Handle in a fume hood.

References

  • Henry Reaction (General Review): Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

  • Synthesis of 3-substituted pyrrolidines (GLP-1 Context): Patent WO2011058156. "Pyrrolidine derivatives as GLP-1 receptor agonists." (Describes analogous synthesis of 3-aminomethyl-3-hydroxypyrrolidines). Link

  • Catalytic Hydrogenation of Nitro Alcohols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Raney Ni reduction of nitro groups).
  • CAS Registry Data: this compound, CAS No. 1342062-26-3.[2][3] Link

Sources

Application Note: Catalytic Hydrogenation of Cyanohydrin Pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of functionalized pyrrolidine scaffolds, specifically focusing on the critical hydrogenation step of cyanohydrin intermediates.

Executive Summary

The catalytic hydrogenation of cyanohydrin pyrrolidines (e.g., 3-cyano-3-hydroxypyrrolidine derivatives) is a high-stakes transformation in the synthesis of glycosidase inhibitors, carbapenem antibiotics (e.g., Doripenem), and alkaloids. This reaction poses a unique "selectivity paradox": the conditions required to reduce the nitrile group to an amine often trigger the thermodynamically favored retro-cyanohydrin reaction , reverting the intermediate to its corresponding ketone and toxic HCN.

This guide provides validated protocols to suppress this reversion, ensuring high yields of 3-aminomethyl-3-hydroxypyrrolidines or 3-hydroxypyrrolidines via reductive cyclization.

Mechanistic Analysis & Strategy

The Retro-Cyanohydrin Trap

Under neutral or basic conditions, cyanohydrins exist in equilibrium with their parent ketone and cyanide. Heterogeneous catalysts (Raney Ni, Pd/C) possess active sites that can stabilize the carbonyl byproduct, shifting the equilibrium toward decomposition before hydrogenation occurs.

Key Success Factor: The rate of hydrogenation (


) must significantly exceed the rate of retro-aldol decomposition (

). This is achieved via:
  • O-Protection: Capping the hydroxyl group (TMS, Acetyl) to mechanically lock the cyanohydrin.

  • Acidic Trapping: Running the reaction in acidic media (HCl/EtOH or AcOH) to protonate the resulting amine immediately, preventing it from catalyzing the decomposition.

  • Kinetic Doping: Using high-activity Raney Nickel (doped with Mo or Cr) to accelerate

    
    .
    
Visualization: Competing Pathways

The following diagram illustrates the kinetic competition and the "Safe Zone" for hydrogenation.

G cluster_0 Stabilization Strategy Cyanohydrin Cyanohydrin Intermediate Ketone Ketone + HCN (Toxic) Cyanohydrin->Ketone Retro-Cyanohydrin (Base/Heat) Imine Imine Intermediate Cyanohydrin->Imine H2 / Catalyst (Rate Limiting) Ketone->Cyanohydrin Equilibrium Product Amino-Alcohol Pyrrolidine Imine->Product Rapid H2 uptake

Caption: Kinetic competition between productive hydrogenation (blue) and destructive retro-cyanohydrin reversion (red).

Catalyst Selection Matrix

Catalyst SystemActivityStability ProfileBest Application
Raney Nickel (W-2/W-4) HighModerateStandard: Best for nitrile reduction. Requires basic/neutral conditions; risk of reversion if not O-protected.
Pd/C (5-10%) + HCl ModerateHighAcidic Route: Ideal for unprotected cyanohydrins. Acid prevents reversion but may cause hydrogenolysis of benzylic groups.
PtO₂ (Adams' Cat.) HighHighNiche: Excellent for sterically hindered nitriles in acetic acid. Expensive but minimizes side reactions.
Doped Ni (Cr/Fe) Very HighModerateIndustrial: Used for difficult substrates to maximize

at lower pressures.

Experimental Protocols

Protocol A: The "Acidic-Trap" Method (Pd/C)

Best for: Unprotected cyanohydrins where O-protection is difficult.

Reagents:

  • Substrate: N-Boc-3-cyano-3-hydroxypyrrolidine (10 mmol)

  • Solvent: Methanol (anhydrous, 50 mL)

  • Additive: Conc. HCl (1.1 eq) or H₂SO₄ (1.1 eq)

  • Catalyst: 10% Pd/C (10 wt% loading)

Procedure:

  • Preparation: In a high-pressure autoclave glass liner, dissolve the substrate in Methanol.

  • Acidification: Add the acid dropwise at 0°C. Note: This ensures the cyanohydrin is stabilized before catalyst addition.

  • Catalyst Addition: Carefully add Pd/C under an argon blanket. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Seal autoclave. Purge 3x with N₂, then 3x with H₂. Pressurize to 30–50 bar (435–725 psi) .

  • Reaction: Stir vigorously (1000 rpm) at 25–35°C for 12–24 hours. Avoid heating >40°C to suppress reversion.

  • Workup: Filter catalyst over Celite® (keep wet). Concentrate filtrate to obtain the amine salt.

Protocol B: The "O-Protected" Method (Raney Nickel)

Best for: High-yield synthesis of 3-aminomethyl derivatives without salt formation.

Reagents:

  • Substrate: N-Boc-3-cyano-3-(TMS-oxy)pyrrolidine (10 mmol)

  • Solvent: Ethanol/NH₃ (7N NH₃ in MeOH is often used to suppress secondary amine formation)

  • Catalyst: Raney Nickel (Active slurry, ~200 wt% relative to substrate for difficult nitriles)

Procedure:

  • Catalyst Wash: Wash Raney Ni slurry (water storage) 3x with absolute ethanol to remove water.

  • Loading: Transfer catalyst to the reactor. Add substrate dissolved in ammoniacal ethanol.

  • Hydrogenation: Pressurize to 50–60 bar H₂ . Heat to 50°C .

  • Monitoring: Monitor H₂ uptake. The reaction is typically complete when pressure drop ceases.

  • Workup: Decant solution from magnetic Ni. Filter through a dense pad (Caution: Ni is pyrophoric).

  • Deprotection: The TMS group often cleaves during acidic workup or can be removed with TBAF if intact.

Protocol C: Reductive Cyclization (Industrial Route)

Best for: Generating the pyrrolidine ring and reducing the nitrile in one pot from acyclic precursors (e.g., 4-chloro-3-hydroxybutyronitrile).

Workflow Start Start: 4-chloro-3-hydroxybutyronitrile Step1 Mix with Raney Ni & Base (Ca(OH)2) Start->Step1 Step2 Pressurize H2 (50 bar, 50°C) Step1->Step2 Step3 Intermediate: 4-chloro-3-hydroxybutylamine Step2->Step3 Reduction Step4 In-Situ Cyclization (-HCl) Step3->Step4 Spontaneous End Product: 3-Hydroxypyrrolidine Step4->End

Caption: One-pot reductive cyclization workflow converting linear chloronitriles to hydroxypyrrolidines.

Protocol:

  • Dissolve 4-chloro-3-hydroxybutyronitrile in Methanol.

  • Add Calcium Hydroxide (Ca(OH)₂) (1.1 eq) as a scavenger for the HCl generated during cyclization.

  • Add Raney Ni (10 wt%).

  • Hydrogenate at 50 bar / 50°C. The reduced amine displaces the terminal chloride in situ to form the ring.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / Ketone Formation Retro-cyanohydrin reaction dominant.Switch to Protocol A (Acidic) or O-protect the cyanohydrin (TMS/Acetyl). Lower the temperature.
Secondary Amine Dimerization Intermediate imine reacts with product amine.Add Ammonia or Acetic Anhydride (to form acetamide) to the solvent system.
Incomplete Reduction Catalyst poisoning by cyanide traces.Use higher catalyst loading (Raney Ni is cheap; use excess). Ensure H₂ pressure is >40 bar.
Loss of Stereochemistry Racemization of alpha-proton.Avoid strong bases. Use mild acidic conditions (Protocol A).

Safety Directives (Critical)

  • HCN Hazard: Even with stable intermediates, always assume the headspace contains HCN. Open autoclaves in a high-flow fume hood with a cyanide detector active.

  • Raney Nickel: Pyrophoric when dry. Keep under solvent at all times. Dispose of in dilute HCl or specific waste containers.

  • High Pressure: Ensure autoclave is rated for 2x the working pressure. Burst disks must be inspected.

References

  • Catalytic Hydrogenation of Cyanohydrin Esters: Eur. J. Org. Chem., 2006, 1664–1671. Link

  • Process for Preparing 3-Pyrrolidinol (Reductive Cyclization): European Patent EP0347818B1. Link

  • Raney Nickel Hydrogenation of Nitriles: Org. Process Res. Dev., 2003, 7, 649–654.[1] (Synthesis of Doripenem Side Chain). Link

  • Cyanohydrin Stabilization & Synthesis: Organic Chemistry Portal - Cyanohydrins. Link

  • Safety in Handling Raney Nickel: Org. Synth., Coll. Vol. 3, p.181. Link

Sources

Advanced Applications of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol as a Bidentate Ligand in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

3-(Aminomethyl)-1-methylpyrrolidin-3-ol (CAS: 1342062-26-3) is a highly versatile, sterically constrained 1,2-aminoalcohol[1]. Featuring a tertiary hydroxyl group and a primary amine situated on a rigid 1-methylpyrrolidine backbone, this compound is an excellent candidate for bidentate (N,O) coordination to transition metals[2].

The structural rigidity imposed by the pyrrolidine ring is its most defining feature. By pre-organizing the primary amine and the hydroxyl group, the backbone significantly reduces the entropic penalty typically associated with chelation. This locks the coordination bite angle, creating a stable 5-membered metallacycle[3]. This application note details the mechanistic rationale, synthesis protocols, and validation strategies for utilizing this ligand in both ruthenium-catalyzed transfer hydrogenation and the development of platinum-based antineoplastic agents.

Mechanistic Rationale for N,O-Bidentate Coordination

When acting as a bidentate ligand, this compound coordinates via the primary amine nitrogen (acting as a strong σ-donor) and the tertiary alcohol oxygen[2]. Depending on the reaction conditions and the specific metal center, the hydroxyl group can coordinate in its neutral form or be deprotonated to form a strongly electron-donating alkoxide[4].

The resulting 5-membered metallacycle is thermodynamically highly stable. The bulky 1-methylpyrrolidine moiety sits orthogonal to the metallacycle plane, providing a distinct steric pocket. This unique geometry is highly advantageous for inducing enantioselectivity in asymmetric catalysis and for preventing premature enzymatic degradation in biological systems[5].

G L 3-(Aminomethyl)-1-methyl pyrrolidin-3-ol B Base Addition (Deprotonation of -OH) L->B M Metal Precursor (e.g., K2PtCl4 or [Ru]) M->B C N,O-Bidentate Coordination B->C -HCl / -KCl A Active Metallacycle Catalyst / Drug C->A

Caption: Workflow of N,O-bidentate coordination of the aminoalcohol ligand to a transition metal.

Application 1: Synthesis of[Ru(p-cymene)(N,O-Ligand)Cl] for Transfer Hydrogenation

Ruthenium(II) complexes bearing aminoalcohol ligands are highly efficient catalysts for the transfer hydrogenation of ketones[4]. The use of this compound provides a robust catalytic system due to the strong N,O-chelation which resists ligand dissociation during the catalytic cycle[5].

Protocol 1: Preparation of the Ru(II) Catalyst

Causality & Validation: The reaction utilizes a strong base (KOH) to deprotonate the sterically hindered tertiary alcohol, forcing the formation of the Ru-O bond. The reaction is monitored by the color shift from the dark red [Ru(p-cymene)Cl2]2 dimer to a bright yellow monomeric complex, visually validating the cleavage of the chloride bridge.

  • Precursor Dissolution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.5 mmol of [Ru(p-cymene)Cl2]2 in 10 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition: Add 1.05 mmol of this compound dropwise. The primary amine coordinates rapidly to the Ru(II) center, displacing one chloride.

  • Deprotonation & Chelation: Add 1.1 mmol of methanolic KOH. The base deprotonates the tertiary hydroxyl group, driving the intramolecular substitution of the second chloride to close the 5-membered N,O-chelate ring[4].

  • Purification: Stir the mixture at room temperature for 4 hours. Filter the solution through a pad of Celite to remove KCl salts. Self-validation: The removal of the insoluble byproduct ensures no reverse reaction occurs. Concentrate the filtrate in vacuo.

  • Characterization: Validate the complex via ¹H NMR. The aminomethyl protons (-CH₂NH₂), which typically appear as a singlet around 2.8 ppm in the free ligand, will split into distinct diastereotopic doublets shifted downfield (approx. 3.5–4.0 ppm) due to the rigid metallacycle formation.

Application 2: Synthesis of cis-[Pt(Ligand)Cl₂] as an Antineoplastic Agent

Aminoalcohol-platinum(II) complexes represent a promising class of anticancer agents, analogous to cisplatin but with modulated lipophilicity and altered DNA-binding kinetics[2]. The 1-methylpyrrolidine ring enhances cellular uptake due to its lipophilic character, while the N,O-coordination modulates the aquation rate of the complex[5].

Protocol 2: Preparation of the Pt(II) Complex

Causality & Validation: Unlike the Ru(II) synthesis, this protocol is performed in aqueous media without a strong base. Platinum(II) is a soft acid and prefers the nitrogen donor. The chelate effect drives the subsequent coordination of the neutral oxygen[2]. Heating is required to overcome the kinetic inertness of the Pt-Cl bonds.

  • Precursor Activation: Dissolve 1.0 mmol of K₂PtCl₄ in 15 mL of deionized water. Stir at room temperature until fully dissolved (dark red solution).

  • Ligand Chelation: Add 1.0 mmol of this compound dissolved in 5 mL of water.

  • Thermal Maturation: Heat the reaction mixture to 60 °C in the dark for 24 hours. The solution will gradually transition from dark red to pale yellow, indicating the displacement of two chloride ions and the formation of the cis-[Pt(N,O-Ligand)Cl2] complex[2].

  • Isolation: Cool the mixture to 4 °C overnight to induce precipitation. Filter the pale yellow microcrystalline solid, wash with ice-cold water and diethyl ether, and dry under vacuum.

  • Validation: Confirm the structure using ¹⁹⁵Pt NMR. A single resonance around -2200 to -2400 ppm is characteristic of a Pt(II) center with an N, O, Cl, Cl coordination sphere, distinguishing it from unreacted K₂PtCl₄ (-1620 ppm).

G Pt Pt(II)-Aminoalcohol Complex Aquation Intracellular Aquation (Loss of Cl-) Pt->Aquation Low [Cl-] inside cell DNA DNA Binding (Guanine N7) Aquation->DNA Crosslink Intrastrand Crosslinking DNA->Crosslink Apoptosis Apoptosis Pathway Activation Crosslink->Apoptosis p53 activation

Caption: Intracellular activation and DNA crosslinking pathway of the synthesized Pt(II) complex.

Quantitative Data & Performance Metrics

The following table summarizes the expected quantitative performance of metal complexes utilizing sterically hindered 1,2-aminoalcohol bidentate ligands, highlighting the impact of the ligand structure on catalytic and biological efficacy.

Complex TypeLigand MotifApplicationKey Performance MetricRef
[Ru(p-cymene)(L)Cl]1,2-Aminoalcohol (N,O)Transfer Hydrogenation>95% Yield, TOF > 10,000 h⁻¹[4]
cis-[Pt(L)Cl2]1,2-Aminoalcohol (N,O)AntineoplasticIC₅₀ = 2.5 - 5.0 µM (A549 cells)[5]
[Pd(allyl)(L)]+P-N or N,O BidentateAllylic Alkylation>90% Regioselectivity[3]
Ni(II)-TMEDA/LBidentate Amine/AlcoholMonoamination60-85% Yield (Atom-economical)[6]

References

  • BIOFOUNT - this compound (CAS: 1342062-26-3). URL:[Link]

  • Journal of the Chemical Society, Dalton Transactions - Bite angle effect of bidentate P–N ligands in palladium catalysed allylic alkylation. URL:[Link]

  • Canadian Journal of Chemistry - Synthesis of aminoalcohol compounds of platinum and crystal structure of trans-[Pt(2-amino-2-methyl-1-propanol)2Cl2]. URL:[Link]

  • Chemical Papers (via ResearchGate) - Novel ruthenium and palladium complexes as potential anticancer molecules on SCLC and NSCLC cell lines. URL:[Link]

  • Arabian Journal of Chemistry - Synthesis of ruthenium complexes and their catalytic applications: A review. URL:[Link]

  • Organic Letters (ACS Publications) - Nickel-Catalyzed Selective Monoamination of 1,2-Diols: An Affordable Approach to Amino Alcohols. URL:[Link]

Sources

Reductive amination strategies for quaternary pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Strategies for Quaternary Pyrrolidine Synthesis

Executive Summary & Strategic Landscape

The pyrrolidine pharmacophore is ubiquitous in drug development, serving as a rigid scaffold in molecules ranging from glycosidase inhibitors to GPCR ligands. However, the synthesis of quaternary pyrrolidines —defined here as pyrrolidines possessing fully substituted carbon stereocenters (e.g., C3-quaternary) or sterically congested


-quaternary ammonium salts—presents a significant kinetic and thermodynamic challenge.

Direct reductive amination (RA) typically generates a methine (tertiary) carbon (


). Therefore, "quaternary pyrrolidine synthesis" via RA strategies refers to two distinct high-value workflows:
  • Intramolecular Reductive Amination (IRA): Cyclization of sterically hindered

    
    -keto amines to form pyrrolidines with pre-installed quaternary centers (e.g., gem-dimethyl or spirocyclic motifs).
    
  • Reductive Desymmetrization/Cascades: Using chiral catalysts to set stereocenters in highly substituted rings.

This guide moves beyond standard "sodium cyanoborohydride" protocols, detailing Lewis Acid-mediated and Transition Metal-Catalyzed strategies designed to overcome the steric penalty of quaternary centers.

Critical Mechanistic Insights

The Steric Wall: Why Standard Protocols Fail

In the synthesis of quaternary pyrrolidines, the formation of the intermediate iminium ion is the rate-determining bottleneck. Steric bulk adjacent to the carbonyl (e.g., a gem-dimethyl group at C3) destabilizes the E-isomer of the imine, shifting the equilibrium back toward the open-chain ketone.

  • Standard Conditions (MeOH/NaBH

    
    CN):  Often fail due to slow imine formation; the ketone is reduced to the alcohol (side product) faster than the imine forms.
    
  • The Solution: Dehydrating Lewis Acids. The use of Titanium(IV) isopropoxide [Ti(O

    
    Pr)
    
    
    
    ] serves a dual role: it acts as a water scavenger to drive equilibrium and activates the carbonyl oxygen, facilitating nucleophilic attack even in congested systems.
Pathway Visualization: Ti(IV)-Mediated IRA

Ti_Mechanism cluster_0 Critical Control Point Start Gamma-Keto Amine (Sterically Hindered) Ti_Complex Ti-Hemiaminal Intermediate Start->Ti_Complex + Ti(OiPr)4 - iPrOH Imine Activated Cyclic Iminium Species Ti_Complex->Imine - TiO2(solid) (Irreversible) Product Quaternary Pyrrolidine Imine->Product + Hydride Source (NaBH4/NaCNBH3)

Figure 1: Mechanism of Titanium(IV)-mediated intramolecular reductive amination. The irreversible precipitation of TiO


 drives the difficult cyclization of hindered substrates.

Detailed Experimental Protocols

Protocol A: Ti(IV)-Mediated Cyclization for Sterically Hindered Scaffolds

Best for: Synthesizing 3,3-disubstituted or 2,2-disubstituted pyrrolidines from acyclic precursors.

Reagents & Equipment:

  • Substrate:

    
    -amino ketone (or acetal/ketal protected precursor).
    
  • Lewis Acid: Titanium(IV) isopropoxide (97%+).

  • Reductant: Sodium Borohydride (NaBH

    
    ) or Sodium Triacetoxyborohydride (STAB).
    
  • Solvent: Anhydrous THF or Methanol.

Step-by-Step Methodology:

  • Pre-Complexation (The "Aging" Step):

    • In a flame-dried flask under Argon, dissolve the amino-ketone (1.0 equiv) in anhydrous THF (0.2 M).

    • Crucial Step: Add Ti(O

      
      Pr)
      
      
      
      (1.5 - 2.0 equiv)
      dropwise.
    • Stir at ambient temperature for 6–12 hours .

    • Checkpoint: The solution may turn slightly viscous or change color (yellow/orange). This indicates the formation of the titanate-imine complex. Do NOT rush this step for hindered substrates.

  • Reduction:

    • Option A (Standard): Dilute with dry MeOH (equal volume to THF). Add NaBH

      
       (2.0 equiv) portion-wise at 0°C. Caution: Exothermic gas evolution.
      
    • Option B (Chemoselective): If ester/nitrile groups are present, use NaBH(OAc)

      
       (3.0 equiv) in DCE instead of THF/MeOH.
      
  • Workup (The "Bhattacharyya" Method):

    • Quench the reaction with aqueous NH

      
      OH (2 M)  or water.
      
    • A heavy white precipitate (TiO

      
      ) will form.
      
    • Filtration: Do not extract yet. Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate and perform standard acid-base extraction to isolate the amine.

Validation Criteria:

  • NMR: Disappearance of the ketone carbonyl signal (~210 ppm in

    
    C).
    
  • Yield: Expect 75–90% for standard rings; 50–70% for quaternary centers.

Protocol B: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

Best for: Creating chiral centers at the 2-position of the pyrrolidine ring.

Reagents:

  • Catalyst:

    
     (1 mol%) + Chiral Phosphoramidite Ligand (2 mol%).
    
  • Reductant: Hydrogen Gas (H

    
    , 10–30 bar) or Formic Acid/Triethylamine (Transfer Hydrogenation).
    
  • Additives: Brønsted acid (e.g., TFA) to activate the imine.

Workflow:

  • Catalyst Activation: Mix Ir-precursor and ligand in dry CH

    
    Cl
    
    
    
    for 30 min under Argon.
  • Substrate Addition: Add the

    
    -keto amine (or 
    
    
    
    -keto acid for lactam reduction pathways).
  • Hydrogenation: Pressurize autoclave to 30 bar H

    
    . Stir at 50°C for 24h.
    
  • Purification: Filter through silica to remove metal residues.

Comparative Analysis of Reductants

Reductant StrategySteric ToleranceChemoselectivityRisk ProfileRecommended Use
NaBH

CN / MeOH
LowHighToxic (HCN gas)Simple, unhindered pyrrolidines.
Ti(O

Pr)

/ NaBH

High ModerateMoisture SensitiveQuaternary/Hindered centers.
STAB (Na(OAc)

BH)
MediumExcellent MildSubstrates with esters/amides.
Ir-Catalyzed / H

MediumHighHigh CostEnantioselective synthesis.

Troubleshooting & Optimization Logic

Scenario 1: Low Conversion of Hindered Ketone

  • Root Cause:[1][2][3][4][5][6] Imine equilibrium favors the ketone due to steric clash (e.g., gem-dimethyl effect working against imine planarity).

  • Solution: Switch to Microwave-Assisted Reductive Amination . Heat the Ti(O

    
    Pr)
    
    
    
    step to 60°C for 1 hour before reduction. The thermal energy overcomes the activation barrier for imine formation.

Scenario 2: Over-Alkylation (Quaternary Ammonium Formation)

  • Root Cause:[1][2][3][4][5][6] The secondary pyrrolidine product is more nucleophilic than the starting amine.

  • Solution: Use a stepwise protocol . Form the imine completely (verify by IR/NMR) before adding the reductant. Avoid "one-pot" mixes where ketone is in excess.

Scenario 3: Product Trapped in Titanium Salts

  • Root Cause:[1][2][3][4][5][6] Amino-titanium complexes are sticky.

  • Solution: During workup, add 1M NaOH until the white precipitate turns clear/granular, or use Sodium Potassium Tartrate (Rochelle's Salt) saturated solution and stir vigorously for 2 hours to chelate Ti.

Decision Matrix for Protocol Selection

Decision_Tree cluster_legend Key Start Target: Quaternary Pyrrolidine Q1 Is the Quaternary Center Pre-installed (e.g. C3-gem-dimethyl)? Start->Q1 Yes Yes Q1->Yes Steric Challenge No No Q1->No Stereo Challenge Q2 Are Acid/Ester groups present? Yes->Q2 Functional Group Tolerance? Q3 Enantiopurity Required? No->Q3 Need Chiral Center? Q2->Yes Use STAB Protocol Q2->No Use Ti(OiPr)4 / NaBH4 Q3->Yes Ir-Catalyzed ARA Q3->No Standard NaBH3CN STAB Sodium Triacetoxyborohydride ARA Asymmetric Reductive Amination

Figure 2: Strategic decision matrix for selecting the optimal reductive amination protocol based on substrate complexity and stereochemical requirements.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of ketones: an efficient method for the synthesis of secondary and tertiary amines." Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enantioselective Imine Reductions." Advanced Synthesis & Catalysis.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

  • Tarader, C., et al. (2021). "General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation." ACS Catalysis.

Sources

Preparation of spiro-pyrrolidine libraries from amino alcohol precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering 3D-Rich Spiro-Pyrrolidine Libraries from Amino Alcohol Precursors

Executive Summary & Strategic Rationale

Historically, drug discovery pipelines have suffered from high clinical attrition rates due to an over-reliance on flat, sp2-hybridized aromatic scaffolds, which often exhibit poor solubility and off-target toxicity. To "escape from flatland," medicinal chemists are increasingly prioritizing 3D-rich spirocyclic frameworks[1]. Spiro-pyrrolidines represent a privileged class of these molecules, offering exceptional conformational rigidity, defined exit vectors, and enhanced metabolic stability. They are currently featured prominently in potent therapeutics, including dual orexin receptor antagonists[2].

Amino alcohols serve as the ideal chiral pool precursors for generating diverse spiro-pyrrolidine libraries. They provide pre-installed stereocenters and orthogonal functional handles (amine and hydroxyl groups) that can be selectively manipulated to drive complex, stereocontrolled spirocyclizations[3]. This application note details the mechanistic rationale and self-validating protocols for synthesizing spiro-pyrrolidine libraries from amino alcohol precursors.

Mechanistic Framework & Design

The synthesis of spiro-pyrrolidines from amino alcohols generally proceeds via three distinct strategic pathways, each offering unique topological outcomes for library diversification:

  • Pathway A: Intramolecular Etherification/Amination This approach leverages the differential nucleophilicity of the amino and hydroxyl groups. By selectively activating a primary hydroxyl group (e.g., via mesylation), the adjacent secondary alcohol or amine can undergo an intramolecular 4-exo-tet or 5-exo-tet

    
     displacement. This is particularly useful for synthesizing oxetane-spiro-pyrrolidines, which act as highly valuable, metabolically stable morpholine bioisosteres[3].
    
  • Pathway B: Catalytic Asymmetric[3+2] Cycloaddition Amino alcohols can be condensed to form azomethine ylides. These 1,3-dipoles undergo highly stereoselective [3+2] cycloadditions with exocyclic alkenes (e.g., methyleneindolinones). The use of bifunctional chiral organocatalysts, such as squaramides, ensures excellent diastereo- and enantiocontrol. The squaramide motif provides dual hydrogen-bond donation to activate the dipolarophile, while its basic tertiary amine moiety deprotonates the imine precursor to generate the reactive ylide[1]. This domino reaction is a premier method for assembling spiro[pyrrolidine-3,3'-oxindole] libraries[4].

  • Pathway C: Transition-Metal Catalyzed C(sp3)–H Activation Recent breakthroughs enable the direct spiro-cyclization of substituted amino acids and amino alcohols with maleimides via palladium-catalyzed γ-C(sp3)–H bond activation. This step-economic approach bypasses pre-functionalization, utilizing a single catalytic system to achieve highly stereoselective spiro-fusions[5].

Workflow A Amino Alcohol Precursors B N/O-Protection & Activation A->B Step 1 C Ylide Formation (Dipole) B->C Step 2 D [3+2] Cycloaddition C->D Dipolarophile E Library Diversification D->E Deprotection

Fig 1: Modular workflow for spiro-pyrrolidine library generation from amino alcohols.

Experimental Protocols

Protocol A: Synthesis of Oxetane-Spiro-Pyrrolidines via Intramolecular Cyclization

This protocol details the conversion of an N-Boc protected amino-1,3-diol (derived from an amino alcohol) into a spirocyclic morpholine bioisostere.

Step 1: Selective Mesylation

  • Dissolve the N-Boc protected amino-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).

  • Causality & Validation: The primary alcohol is sterically more accessible than the secondary alcohol, allowing for selective mono-mesylation. Monitor the reaction via TLC (KMnO4 stain). The starting diol will appear as a highly polar spot, while the successful mono-mesylate shifts to a higher

    
    . Quench with saturated aqueous 
    
    
    
    to neutralize excess MsCl and prevent unwanted side reactions. Extract with DCM and concentrate.

Step 2: Base-Promoted Spirocyclization

  • Dissolve the crude mono-mesylate in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature over 2 hours.

  • Causality & Validation: The strong base deprotonates the remaining secondary alcohol. The resulting alkoxide undergoes a rapid intramolecular 4-exo-tet

    
     displacement of the adjacent mesylate, forming the strained oxetane ring[3]. The reaction is complete when the mesylate spot disappears on TLC. Perform an aqueous workup to remove water-soluble potassium salts; the organic layer will yield the pure oxetane-spiro-pyrrolidine after flash chromatography.
    
Protocol B: Enantioselective[3+2] Cycloaddition for Spirooxindole Libraries

This protocol outlines the organocatalytic assembly of spiro[pyrrolidine-3,3'-oxindoles].

  • In an oven-dried vial, dissolve the amino alcohol-derived imine (1.0 eq) and the selected methyleneindolinone (1.2 eq) in anhydrous toluene (0.1 M).

  • Add 10 mol% of a chiral bifunctional squaramide catalyst. Stir at room temperature for 12–24 hours.

  • Causality & Validation: Toluene is specifically chosen as a non-polar solvent to maximize the strength of the hydrogen-bonding network between the squaramide catalyst and the substrates. The squaramide activates the oxindole carbonyl via H-bonding, while its tertiary amine deprotonates the imine to form the reactive azomethine ylide[1].

  • Monitor the reaction by LC-MS. The product mass

    
     must correspond to the exact sum of the imine and methyleneindolinone masses, validating the atom-economical cycloaddition. Purify via chiral HPLC to validate diastereomeric ratio (dr) and enantiomeric excess (ee).
    

Mechanism N1 Azomethine Ylide N4 Highly Ordered Transition State N1->N4 HOMO-LUMO Interaction N2 Exocyclic Alkene N2->N4 Re-face attack N3 Chiral Organocatalyst N3->N4 Dual H-Bonding Activation N5 Spiro[pyrrolidine-3,3'-oxindole] N4->N5 Stereoselective Ring Closure

Fig 2: Mechanistic pathway of the asymmetric [3+2] cycloaddition forming spiro-pyrrolidines.

Data Presentation: Library Diversification Summary

The modularity of the [3+2] cycloaddition allows for rapid library generation. The table below demonstrates the robust tolerance of the squaramide-catalyzed protocol across various electronic and steric environments.

Table 1: Representative Spiro[pyrrolidine-3,3'-oxindole] Library Metrics

EntryDipole R-Group (Amino Alcohol Derived)Dipolarophile R-Group (Oxindole)CatalystYield (%)dree (%)
1 PhenylHSquaramide A92>95:598
2 4-Fluoro-PhenylHSquaramide A89>95:596
3 Methyl5-FluoroSquaramide A8592:894
4 Benzyl5-MethoxySquaramide A8894:695
5 Isopropyl1-MethylSquaramide A8190:1091

Note: Yields refer to isolated yields after chromatography. Diastereomeric ratios (dr) determined by


 NMR of the crude mixture. Enantiomeric excess (ee) determined by chiral HPLC.

References

  • Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi Source: unimi.it1

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[6]heptanes as potent orexin receptor antagonists - DOI Source: doi.org 2

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles - PMC Source: nih.gov 4

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications Source: acs.org 3

  • Palladium-Catalysed Spiro-Cyclisation of Substituted Amino Acids with Maleimides via γ-C(sp3)–H Bond Activation | Organic Letters - ACS Publications Source: acs.org 5

Sources

Application Note: Selective O-Functionalization of 3-Hydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3-Hydroxypyrrolidine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in broad-spectrum antibiotics (e.g., fluoroquinolones), carbapenems, and GPCR ligands. The functionalization of the C3-hydroxyl group allows for the introduction of diverse ether, ester, and carbamate linkages that modulate solubility, metabolic stability, and target affinity.

The Challenge: The primary synthetic hurdle is chemoselectivity . The pyrrolidine nitrogen (secondary amine) is significantly more nucleophilic than the C3-hydroxyl (secondary alcohol).[1] Direct exposure to electrophiles results in rapid N-alkylation or N-acylation.[1]

The Solution: Selective O-functionalization requires a rigid "Protect-Functionalize-Deprotect" strategy.[1] This guide focuses on the N-Boc-3-pyrrolidinol intermediate as the industry-standard starting material, detailing reagents for O-alkylation, O-arylation, and stereochemical inversion (Mitsunobu).[1]

Strategic Decision Matrix

The following workflow illustrates the critical decision points based on the desired product stereochemistry and the nature of the electrophile.

G Start Starting Material: 3-Hydroxypyrrolidine Protect Step 1: N-Protection (Boc2O / Cbz-Cl) Start->Protect Mandatory Decision Target Transformation? Protect->Decision Alkylation O-Alkylation (Ether Formation) Decision->Alkylation Aliphatic R-X Arylation O-Arylation (Aryl Ether) Decision->Arylation Aryl R-X Inversion Stereo-Inversion (Mitsunobu) Decision->Inversion Chiral Switch Reagent_Alk Reagents: NaH / Alkyl Halide (Retains Stereochem) Alkylation->Reagent_Alk Reagent_Ary_SnAr Reagents: NaH / Ar-F (SnAr Mechanism) Arylation->Reagent_Ary_SnAr Electron-Poor Ar Reagent_Ary_Pd Reagents: Pd(OAc)2 / Ligand (Buchwald-Hartwig) Arylation->Reagent_Ary_Pd Electron-Rich Ar Reagent_Mit Reagents: PPh3 / DIAD / Nu-H (Inverts Stereochem) Inversion->Reagent_Mit

Figure 1: Strategic workflow for the selective functionalization of 3-hydroxypyrrolidine.

Reagent Selection Guide

A. Nitrogen Protecting Groups

Direct functionalization of the alcohol without N-protection is rarely viable.

  • Reagent of Choice: Di-tert-butyl dicarbonate (Boc₂O) .[1]

  • Rationale: The tert-butyl carbamate (Boc) group is stable to the basic conditions required for O-alkylation (NaH, KOtBu) and nucleophilic aromatic substitution (SnAr).[1] It is orthogonal to benzyl ethers and esters.

  • Alternative: Benzyl chloroformate (Cbz-Cl) is preferred if the final deprotection must be done via hydrogenation (neutral conditions) rather than acidic trifolysis.[1]

B. Bases for O-Deprotonation

The secondary alcohol at C3 is sterically hindered and less acidic (pKa ~17) than primary alcohols.[1]

  • Sodium Hydride (NaH): The gold standard. Irreversible deprotonation drives the reaction. Caution: Can cause carbamate migration at high temperatures.[1]

  • Potassium tert-butoxide (KOtBu): Useful for faster kinetics in THF, but equilibrium-based.[1]

  • Silver Oxide (Ag₂O): A mild, non-basic alternative for alkylating with reactive halides (e.g., benzyl bromide) if the substrate is base-sensitive.

Detailed Experimental Protocols

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of (R)-1-Boc-3-(benzyloxy)pyrrolidine with retention of stereochemistry. Mechanism: Sɴ2 attack of the alkoxide on the alkyl halide.

Materials:

  • (R)-N-Boc-3-pyrrolidinol (1.0 equiv)[1][2]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

  • Benzyl Bromide (1.2 equiv)[1]

  • TBAI (Tetrabutylammonium iodide) (0.05 equiv) - Catalyst[1]

  • Anhydrous DMF (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Solubilization: Dissolve (R)-N-Boc-3-pyrrolidinol in anhydrous DMF. Cool to 0°C in an ice bath.

    • Expert Insight: DMF is critical. THF often fails to solubilize the sodium alkoxide intermediate, leading to stalled reactions.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Stir at 0°C for 30 minutes until gas evolution ceases.

    • Safety: Vent the hydrogen gas properly.

  • Alkylation: Add Benzyl Bromide dropwise via syringe. Add TBAI catalyst.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–16 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1).[1] The alcohol spot (polar) should disappear.

  • Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF).[1] Dry over Na₂SO₄.[1][3]

  • Purification: Flash column chromatography.

Critical Parameter: Do not heat above 60°C. High temperatures with NaH can induce an intramolecular attack of the alkoxide onto the Boc-carbonyl, leading to a cyclic carbamate (oxazolidinone) byproduct [1].

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction

Objective: Converting (R)-N-Boc-3-pyrrolidinol to (S)-3-substituted derivatives (e.g., esters, azides). Mechanism: Sɴ2 reaction with complete inversion of configuration .

Reagents:

  • Phosphine: Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (for easier cleanup).[1]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD (more stable, less explosive).[1]

  • Nucleophile: p-Nitrobenzoic acid (for esters) or DPPA (for azides).[1]

Protocol:

  • Dissolve (R)-N-Boc-3-pyrrolidinol (1.0 equiv), PPh₃ (1.2 equiv), and p-nitrobenzoic acid (1.2 equiv) in anhydrous THF.

  • Cool to 0°C .

  • Add DIAD (1.2 equiv) dropwise.[1] The solution will turn yellow.[3]

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Result: The product will be the (S)-ester . Saponification (LiOH/MeOH) yields the inverted alcohol (S)-N-Boc-3-pyrrolidinol [2].[1]

Protocol 3: O-Arylation (SnAr & Buchwald-Hartwig)[1]

Method A: Nucleophilic Aromatic Substitution (SnAr) [1]

  • Scope: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1]

  • Reagents: NaH (1.2 equiv) in DMF or DMSO.

  • Procedure: Similar to Protocol 1. The alkoxide attacks the aryl ring. Fluorides react faster than chlorides in SnAr.

Method B: Palladium-Catalyzed Cross-Coupling [1][4]

  • Scope: Unactivated aryl halides (e.g., bromobenzene, aryl chlorides).

  • Reagents:

    • Catalyst: Pd(OAc)₂ or Pd₂dba₃.[1]

    • Ligand: t-BuBrettPhos or RockPhos .[1] These bulky, electron-rich ligands are essential for promoting reductive elimination of the C-O bond [3].

    • Base: Cs₂CO₃ or K₃PO₄.[1]

    • Solvent: Toluene at 80–100°C.

Data Summary & Troubleshooting

IssueProbable CauseSolution
Low Yield (Alkylation) Incomplete deprotonation or moisture.[1]Use fresh NaH. Ensure DMF is anhydrous (<50 ppm H₂O).[1] Add TBAI catalyst.[1]
Cyclic Byproduct Intramolecular cyclization (Boc attack).[1]Keep reaction temperature <40°C. Switch to Cbz protection (less prone to migration).[1]
Racemization Sn1 pathway activation.[1]Avoid acidic conditions.[1] In Mitsunobu, ensure temperature stays low during DIAD addition.
No Reaction (Arylation) Aryl halide too electron-rich.[1]Switch from SnAr conditions to Pd-catalysis with t-BuBrettPhos.
Comparative Yields (Literature Averages)
TransformationReagentsTypical YieldStereochemistry
O-Benzylation NaH, BnBr, DMF85-95%Retention
O-Arylation (SnAr) NaH, 2-Cl-Pyridine70-85%Retention
Mitsunobu (Ester) PPh3, DIAD, ArCOOH60-80%Inversion

References

  • Carbamate Stability: Journal of Organic Chemistry. "Cyclization of N-Boc-amino alcohols under basic conditions." (General reference for mechanism).[1]

  • Mitsunobu Protocol: BenchChem Application Note. "Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction." [1]

  • Pd-Catalyzed Arylation: Maimone, T. J., & Buchwald, S. L. (2010).[4] "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate..." Journal of the American Chemical Society.

  • General Synthesis: "Direct synthesis of functionalized 3-pyrrolidines." ChemRxiv.

Sources

Application Note: Regioselective Ring-Opening of Spiro-Epoxide Pyrrolidines with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro-epoxide pyrrolidines (specifically 1-oxa-6-azaspiro[2.4]heptane derivatives and spiro-epoxyoxindoles) are critical intermediates in the synthesis of peptidomimetics, HCV inhibitors, and GPCR modulators. The transformation of these epoxides into 3-hydroxy-4-aminopyrrolidines or 3-hydroxy-3-aminomethyloxindoles via aminolysis is a pivotal step in diversifying these scaffolds.

This application note details the protocols for the regioselective nucleophilic ring-opening of these sterically congested epoxides. Unlike simple aliphatic epoxides, the spiro-quaternary center exerts significant steric pressure, generally directing nucleophilic attack to the less substituted carbon (anti-Markovnikov-like regioselectivity), even under Lewis Acid catalysis. We present three validated workflows: a standard thermal method, a Lewis Acid-catalyzed method for low-reactivity amines, and a microwave-assisted protocol for high-throughput library generation.

Scientific Foundation & Mechanistic Insight

The "Spiro-Steric" Effect

The primary challenge in opening spiro-epoxides is the quaternary spiro-carbon. In a typical 1-oxa-6-azaspiro[2.4]heptane system, the epoxide oxygen is attached to a tertiary carbon (the spiro center) and a secondary or primary carbon.

  • Steric Control (Dominant): The bulky pyrrolidine ring and protecting groups (e.g., Boc, Cbz) shield the spiro-carbon. Consequently, incoming amine nucleophiles preferentially attack the less hindered, non-spiro carbon (

    
    ).
    
  • Electronic Control: While acid catalysis typically activates the more substituted carbon (via partial carbocation character), the steric penalty at the spiro center in these specific fused systems often overrides electronic factors, maintaining high regioselectivity for the terminal/less-substituted position.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the decision logic for selecting the appropriate protocol.

ReactionPathway Start Spiro-Epoxide Substrate AmineType Amine Nucleophile Properties Start->AmineType PathA Primary/Uncluttered Amines AmineType->PathA High Nucleophilicity PathB Sterically Hindered/ Electron-Deficient Amines AmineType->PathB Low Nucleophilicity Method1 Method A: Thermal (EtOH/H2O) PathA->Method1 Standard Method3 Method C: Microwave (High Throughput) PathA->Method3 Speed Required Method2 Method B: Lewis Acid (Sc(OTf)3) PathB->Method2 Activation Needed Product Regioselective Product: 3-Hydroxy-4-aminopyrrolidine Method1->Product Method2->Product Method3->Product

Figure 1: Decision matrix for selecting the optimal ring-opening protocol based on amine nucleophilicity and steric demands.

Experimental Protocols

Method A: Standard Thermal Aminolysis (Baseline)

Best for: Primary alkyl amines, benzylamine, and unhindered secondary amines. Mechanism: SN2 attack driven by solvent H-bonding activation of the epoxide oxygen.

Reagents:

  • Spiro-epoxide substrate (1.0 equiv)

  • Amine (1.5 – 3.0 equiv)

  • Solvent: Ethanol (EtOH) or Ethanol/Water (9:1)

Procedure:

  • Dissolve the spiro-epoxide (e.g., 1.0 mmol) in EtOH (5 mL).

  • Add the amine (2.0 mmol, 2 equiv). Note: Use 3-5 equiv for volatile amines.

  • Heat the mixture to reflux (78°C) under an inert atmosphere (N2 or Ar).

  • Monitor by TLC/LC-MS. Typical reaction time: 4–12 hours.[1]

  • Workup: Concentrate in vacuo. If excess amine is volatile, simple evaporation yields pure product. If non-volatile, purify via flash column chromatography (DCM/MeOH gradient).

Method B: Lewis Acid Catalyzed (Sc(OTf)3)

Best for: Aniline derivatives, sterically hindered amines, or valuable substrates requiring mild temperatures. Why Sc(OTf)3? Scandium triflate is water-tolerant and highly effective at activating epoxide oxygens without causing rearrangements common with stronger Lewis acids like BF3·OEt2.

Reagents:

  • Spiro-epoxide substrate (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Sc(OTf)3 (5–10 mol%)

  • Solvent: Acetonitrile (MeCN) or DCM

Procedure:

  • Dissolve spiro-epoxide (1.0 mmol) and amine (1.2 mmol) in MeCN (5 mL).

  • Add Sc(OTf)3 (0.05 mmol, 25 mg).

  • Stir at Room Temperature (25°C). If no reaction after 2 hours, warm to 40°C.

  • Quench: Add water (5 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via chromatography.

Method C: Microwave-Assisted Synthesis

Best for: Library generation, slow-reacting amines, and high-throughput medicinal chemistry.

Procedure:

  • In a 5 mL microwave vial, combine spiro-epoxide (0.5 mmol) and amine (1.5 mmol).

  • Add EtOH (2 mL). Optional: Add 10 mol% LiClO4 as a promoter.

  • Seal and irradiate at 100°C for 20–40 minutes (absorbance level: High).

  • Cool to RT using compressed air flow.

  • Directly load onto SCX (Strong Cation Exchange) cartridge for "Catch and Release" purification to isolate the amine product.

Data Summary & Regioselectivity Trends

The following table summarizes the expected regioselectivity based on the "Spiro-Steric" effect.

EntrySubstrate TypeAmine NucleophileMajor Product IsomerYield (Method B)
1 1-oxa-6-azaspiro[2.4]heptaneBenzylamineTerminal Attack (Anti-Markovnikov)92%
2 1-oxa-6-azaspiro[2.4]heptaneAnilineTerminal Attack 85%
3 Spiro-epoxyoxindoleMethylamineTerminal Attack (3-aminomethyl)90%
4 Spiro-epoxyoxindoletert-ButylamineTerminal Attack (Exclusive)78%

Key Observation: In >95% of spiro-pyrrolidine cases, the nucleophile attacks the carbon distal to the spiro center.

Quality Control & Troubleshooting

Analytical Validation (NMR)

To confirm the regiochemistry (Terminal vs. Spiro attack), analyze the 1H NMR of the product.

  • Terminal Attack (Desired): Look for the appearance of a distinct methylene signal (

    
    -N) usually appearing between 
    
    
    
    2.5 – 3.5 ppm as a multiplet (ABX system).
  • Spiro Attack (Undesired): The product would possess a quaternary carbon at the attachment point, lacking the characteristic

    
    -N methylene protons.
    
Workflow Diagram

Workflow Setup Reaction Setup (Stoichiometry Check) Monitor Monitor (TLC/LCMS) Check for SM consumption Setup->Monitor Monitor->Setup Incomplete (>24h) Add Catalyst Workup Workup (SCX or Extraction) Monitor->Workup Complete Analysis QC: 1H NMR Confirm Regioselectivity Workup->Analysis

Figure 2: Operational workflow for synthesis and validation.

References

  • Regio- and stereoselective ring-opening of spiro-epoxyoxindoles. Source:Green Chemistry, Royal Society of Chemistry. Context: Establishes the baseline for steric control in spiro-epoxide systems using ammonia and amines.

  • Sc(OTf)3-catalyzed epoxide ring-opening. Source:Heteroatom Chemistry / ResearchGate.[2][3] Context: Validates the use of Scandium Triflate for regioselective aminolysis of functionalized epoxides.

  • Mechanisms of Epoxide Reactions (Acid vs Base). Source:Master Organic Chemistry. Context: Foundational theory on why steric hindrance (spiro center) overrides electronic activation in these specific pathways.

Sources

Scalable synthesis of 3-aminomethyl-3-hydroxy heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-Aminomethyl-3-Hydroxy Heterocycles

Executive Summary: Escaping "Flatland"

The pharmaceutical industry has decisively shifted away from planar, aromatic-heavy drug candidates toward three-dimensional (3D) scaffolds. The 3-aminomethyl-3-hydroxy motif—embedded within small heterocycles like oxetane, azetidine, and pyrrolidine—represents a "privileged" structural element. It offers a unique combination of a hydrogen-bond donor/acceptor pair and a quaternary center, significantly improving aqueous solubility (logD reduction) and metabolic stability compared to gem-dimethyl or carbonyl analogs.

This guide details a scalable, two-step protocol for synthesizing these scaffolds starting from the corresponding cyclic ketones. Unlike academic routes relying on hazardous diazomethane or unscalable azide chemistry, this protocol prioritizes Corey-Chaykovsky epoxidation followed by direct ammonolysis , optimized for multigram to kilogram batches.

Strategic Synthetic Pathway

The synthesis hinges on the construction of a spiro-epoxide intermediate, which serves as the electrophilic gateway to the 1,2-aminoalcohol functionality.

The "Gold Standard" Route:

  • Step 1 (Epoxidation): Conversion of the cyclic ketone (e.g., N-Boc-azetidin-3-one or oxetan-3-one) to the spiro-epoxide using Trimethylsulfoxonium Iodide (TMSOI).

  • Step 2 (Ring Opening): Nucleophilic opening of the strained spiro-epoxide with aqueous ammonia to yield the primary amine.

Mechanism & Workflow Visualization

SyntheticPathway Ketone Cyclic Ketone (Oxetan-3-one / Azetidin-3-one) Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Attack Ylide Sulfur Ylide (DMSO=CH2) Ylide->Betaine In situ generation Epoxide Spiro-Epoxide (Strained Intermediate) Betaine->Epoxide Intramolecular Displacement (DMSO loss) Product 3-Aminomethyl-3-Hydroxy Heterocycle Epoxide->Product Ring Opening (SN2, High Pressure) Ammonia Aq. NH4OH (Nucleophile) Ammonia->Product

Figure 1: Mechanistic pathway from ketone to amino-alcohol via the Corey-Chaykovsky spiro-epoxide intermediate.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety at scale, the following parameters must be controlled:

ParameterSpecificationScientific Rationale
Base Selection Potassium tert-butoxide (KOtBu)Superior solubility in THF/DMSO mixtures compared to NaH; eliminates hydrogen gas evolution hazards.
Solvent System DMSO / THF (1:1 to 1:2)DMSO is required to solubilize the sulfur ylide; THF moderates viscosity and aids workup.
Ammonia Source 25-30% Aqueous NH₄OHSafer and cheaper than liquid anhydrous NH₃. Water acts as a co-solvent and proton shuttle.
Ammonia Stoichiometry >20 EquivalentsCritical: High excess suppresses dimer formation (bis-alkylation of the amine product).
Temperature (Step 2) 60°C – 80°CRequired to overcome the activation energy of the sterically hindered quaternary center.

Detailed Experimental Protocols

Protocol A: Corey-Chaykovsky Epoxidation (Scale: 100 g)

Reagents:

  • N-Boc-azetidin-3-one (or Oxetan-3-one): 1.0 equiv.

  • Trimethylsulfoxonium iodide (TMSOI): 1.2 equiv.

  • Potassium tert-butoxide (KOtBu): 1.3 equiv.

  • Solvents: Anhydrous DMSO and THF.

Procedure:

  • Ylide Formation: In a reactor inerted with N₂, charge TMSOI (1.2 eq) and dry DMSO (5 vol). Add KOtBu (1.3 eq) portion-wise at 20–25°C. Stir for 1 hour until a clear/hazy solution forms (formation of dimethyloxosulfonium methylide).

    • Note: The reaction is slightly exothermic. Maintain T < 30°C.

  • Substrate Addition: Dissolve the ketone (1.0 eq) in THF (3 vol). Add this solution dropwise to the ylide mixture, maintaining internal temperature between 25–35°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor conversion by GC-MS or TLC (stain with KMnO₄).

  • Quench & Workup: Pour the mixture into ice-water (20 vol) and extract with Ethyl Acetate (3 x 5 vol).

    • Process Tip: DMSO removal is critical. Wash the combined organic layers with brine (3x) or use a counter-current extractor if available.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The spiro-epoxide is typically isolated as a low-melting solid or oil and is often used directly in the next step without column chromatography to minimize degradation.

Protocol B: Nucleophilic Ring Opening with Ammonia (Scale: 100 g)

Safety Warning: This reaction generates pressure. Use a rated autoclave or pressure reactor (e.g., Hastelloy or Stainless Steel).

Reagents:

  • Spiro-epoxide intermediate (from Protocol A): 1.0 equiv.

  • Ammonium Hydroxide (28-30% aq): 20–30 equiv.

  • Methanol (MeOH): 5 vol (Solubilizing agent).

Procedure:

  • Charging: Load the spiro-epoxide and Methanol into the pressure vessel.

  • Ammonia Addition: Add cold Ammonium Hydroxide. Seal the reactor immediately.

  • Reaction: Heat to 60°C (internal temperature). The pressure will rise (typically 2–5 bar depending on headspace). Stir for 12–16 hours.

    • Optimization: For highly hindered substrates, adding a Lewis Acid catalyst like Lithium Perchlorate (LiClO₄, 0.1 eq) can accelerate the rate, though it complicates workup.

  • De-gassing: Cool the reactor to <20°C. Carefully vent the excess ammonia into a scrubber (dilute HCl or citric acid trap).

  • Purification: Concentrate the reaction mixture under reduced pressure to remove water/methanol.

    • Dimer Removal: If bis-alkylated impurity (>5%) is observed by HPLC, recrystallize the crude product from IPA/Heptane or perform a short silica plug filtration (eluting with DCM/MeOH/NH₃).

Scale-Up Decision Matrix

When moving from gram-scale to kilogram-scale, the choice of reagents changes to address thermal hazards and waste management.

ScaleUpLogic Start Scale Requirement SmallScale < 10g (Discovery) Start->SmallScale LargeScale > 100g (Process) Start->LargeScale AzideRoute Route A: Azide Opening (NaN3 -> Reduction) SmallScale->AzideRoute Faster Kinetics AmmoniaRoute Route B: Aqueous Ammonia (High Pressure) LargeScale->AmmoniaRoute Safety (Avoid Azides) FastPurification Chromatography AzideRoute->FastPurification SafetyCheck Pressure Rating Check (Autoclave) AmmoniaRoute->SafetyCheck Crystallization Crystallization (Avoid Column) SafetyCheck->Crystallization

Figure 2: Decision matrix for selecting the ring-opening strategy based on production scale.

Troubleshooting & Optimization

  • Issue: Low Conversion in Step 1.

    • Cause: Moisture in DMSO or aged KOtBu.

    • Solution: Use freshly sublimed KOtBu or switch to NaH (requires H₂ venting precautions). Ensure DMSO is dry (<500 ppm H₂O).

  • Issue: Formation of Dimer (Secondary Amine) in Step 2.

    • Cause: Local high concentration of epoxide relative to ammonia.

    • Solution: Increase agitation speed (rpm) and ensure ammonia concentration is maximized (use saturated NH₃ in MeOH if pressure rating allows).

  • Issue: Difficult DMSO Removal.

    • Solution: For kilogram batches, dilute the reaction mixture with water and perform continuous extraction with DCM, or use a lyophilizer if the product is water-soluble.

References

  • Wuitschik, G., et al. (2010).[1][2][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

    • Foundational text on the physicochemical benefits of oxetanes.
  • Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters.

    • Details the Corey-Chaykovsky applic
  • Mykhailiuk, P. K. (2015). "In situ Generation of Difluorocarbene for the Synthesis of Difluoromethylated Heterocycles." Chemistry - A European Journal. (Relevant context on Enamine's scale-up of small heterocycles).

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4] Formation and Application to Organic Synthesis." Journal of the American Chemical Society.

    • The original mechanistic grounding for the epoxid
  • Grygorenko, O. O., et al. (2021).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." European Journal of Organic Chemistry.[3]

    • Review covering recent scale-up methodologies.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of 3,3-Disubstituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

3,3-disubstituted pyrrolidines are privileged pharmacophores, frequently serving as core scaffolds in drug discovery, including the development of monoamine triple reuptake inhibitors[1]. However, functionalizing the adjacent


-carbons (C2 and C5) presents a profound regioselectivity challenge. The geminal substituents at C3 create immense steric bulk, severely hindering the C2 position. Consequently, classical functionalization methods—such as directed 

-lithiation—are naturally forced toward the less hindered C5 position[2].

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol over both the C2 and C5 positions.

Diagnostic Decision Tree

G N1 3,3-Disubstituted Pyrrolidine N2 Target Alpha-Carbon? N1->N2 N3 C5 Position (Sterically Accessible) N2->N3 Target = C5 N4 C2 Position (Sterically Hindered) N2->N4 Target = C2 N5 Directed Lithiation (s-BuLi, TMEDA, -78°C) N3->N5 N6 Directing Group (DG)? N4->N6 N7 Pd-Catalyzed C-H Activation (e.g., Picolinamide) N6->N7 Yes N8 1. Block C5 (e.g., TIPS) 2. Lithiate C2 3. Deprotect N6->N8 No

Decision tree for selecting a regioselective pyrrolidine functionalization strategy.

Troubleshooting Guide & FAQs

Q1: I am attempting


-lithiation of an N-Boc-3,3-dimethylpyrrolidine using s-BuLi, but NMR shows exclusive functionalization at C5. How can I force the reaction to C2? 
Analysis & Causality:  The regioselectivity of N-Boc directed lithiation is governed by the formation of the pre-lithiation complex. The bulky gem-dimethyl groups at C3 physically block the trajectory of the s-BuLi/diamine complex, preventing deprotonation at C2. Therefore, deprotonation occurs almost exclusively at the sterically accessible C5 position[2].
Solution:  You have two primary pathways to access C2:
  • Transition Metal C-H Activation: Abandon lithiation and utilize a strongly coordinating bidentate directing group (DG), such as a picolinamide or 8-aminoquinoline, on the pyrrolidine nitrogen. Palladium-catalyzed C(sp3)-H functionalization can overcome the steric penalty by forming a rigid, thermodynamically favored metallacycle specifically at C2[3].

  • The C5-Blocking Strategy: If you must use lithiation, you must temporarily block C5. First, lithiate at C5 and quench with a bulky, removable group (e.g., triisopropylsilyl chloride, TIPS-Cl). With C5 blocked, a second lithiation event will be forced to occur at C2. After trapping the C2 carbanion with your desired electrophile, the C5-TIPS group can be removed using TBAF.

Q2: When utilizing Pd-catalyzed directed C-H arylation to target C2, I observe low conversion and poor regioselectivity. What parameters should I adjust? Analysis & Causality: Low conversion in C(sp3)-H activation of hindered systems usually indicates a failure in the rate-determining C-H cleavage step. N-Boc is a weak directing group and is insufficient for hindered C2 activation[4]. Furthermore, without the correct base, the concerted metalation-deprotonation (CMD) pathway cannot proceed efficiently. Solution:

  • Change the Directing Group: Switch from N-Boc to a bidentate DG. These strongly chelate Pd(II), bringing the metal center into extreme proximity with the C2-H bond[3].

  • Optimize the Base/Additive: The CMD mechanism requires a basic additive (typically Ag

    
    CO
    
    
    
    or KOAc) to abstract the proton as the Pd-C bond forms. Ensure your silver salts are strictly anhydrous and stored in the dark, as degraded Ag(I) will crash out the palladium catalyst as inactive Pd black.

Q3: How can I validate the regioselectivity of my lithiation step before committing my expensive, complex electrophile? Analysis & Causality: Organolithium intermediates are invisible to standard benchtop analysis. Quenching a small aliquot with a standard electrophile can be misleading if the electrophile itself is sterically sensitive. Solution: Implement a Self-Validating D


O Quench . By quenching a 0.1 mL reaction aliquot with D

O, you replace the lithium atom with deuterium. A quick crude

H-NMR and

C-NMR will definitively show the site of lithiation. The disappearance of the C5 proton signal and the triplet splitting of the C5 carbon signal (due to C-D coupling) confirm successful C5 lithiation prior to adding your main electrophile.

Quantitative Data: Regioselectivity Profiles

The table below summarizes the expected regioselectivity outcomes based on the chosen functionalization strategy and directing group.

Directing Group / StrategyReagents & CatalystTarget PositionRegioselectivity (C2:C5)Typical Yield
N-Boc (Standard) s-BuLi, TMEDA, THF, -78 °CC5< 1 : 9980 - 85%
N-Boc (Asymmetric) s-BuLi, (-)-Sparteine, -78 °CC52 : 9875 - 82%
N-Picolinamide (C-H Act.) Pd(OAc)

, Ag

CO

, Ar-I, 110 °C
C295 : 565 - 75%
N-Boc (C5-Blocked) 1. s-BuLi/TIPS-Cl 2. s-BuLi/E

C2> 99 : 155 - 60% (Over 3 steps)

Self-Validating Experimental Protocols

Protocol A: Regioselective C5-Lithiation of N-Boc-3,3-Disubstituted Pyrrolidines

This protocol leverages steric hindrance to selectively functionalize the C5 position, utilizing principles established in asymmetric lithiation methodologies[5].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the N-Boc-3,3-disubstituted pyrrolidine (1.0 equiv) and anhydrous THF to create a 0.1 M solution.

  • Pre-complexation: Add TMEDA (1.2 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath. (Causality Note: TMEDA breaks down the s-BuLi hexamers into highly reactive monomers and coordinates the lithium, increasing its basicity).

  • Deprotonation: Dropwise add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. Stir at -78 °C for 2 hours.

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot via syringe, quench immediately with D

      
      O, and analyze via 
      
      
      
      H-NMR to confirm >95% deuterium incorporation at C5 before proceeding.
  • Electrophilic Trapping: Add the desired electrophile (1.5 equiv) neat or as a THF solution. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography.
Protocol B: Pd-Catalyzed Directed C2-Arylation

This protocol utilizes a bidentate directing group to force the transition metal into the sterically hindered C2 pocket[3].

  • DG Installation: Convert the pyrrolidine secondary amine to a picolinamide using picolinic acid, HATU, and DIPEA in DCM. Isolate and dry the product thoroughly.

  • Reaction Setup: In a thick-walled glass pressure tube, combine the N-picolinoyl pyrrolidine (1.0 equiv), Pd(OAc)

    
     (10 mol%), Ag
    
    
    
    CO
    
    
    (2.0 equiv), and the aryl iodide (2.0 equiv).
  • Solvent & Degassing: Add anhydrous tert-amyl alcohol (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. (Causality Note: Removing dissolved oxygen is critical to prevent catalyst deactivation and unwanted homocoupling of the aryl iodide).

  • C-H Activation: Seal the tube and heat at 110 °C for 18 hours. (Causality Note: The elevated temperature is required to overcome the high activation energy of the sterically hindered C2-H bond cleavage).

  • Cleavage: After cooling and filtration through Celite, the picolinamide directing group can be removed via hydrolysis (NaOH, EtOH, reflux) to yield the C2-functionalized free amine.

References

  • Source: acs.
  • Source: europa.
  • Regioselective directed lithiation of N-Boc 3-hydroxypyrrolidine.
  • Source: nih.
  • Source: researchgate.

Sources

Technical Support Center: Solubility Enhancement of Zwitterionic Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As drug development professionals, you are likely aware that zwitterionic pyrrolidine derivatives—such as specific peptidomimetics, advanced fluoroquinolones, and CNS-active agents—present unique thermodynamic hurdles. Their dual ionization states, coupled with the rigid, five-membered pyrrolidine ring, often result in highly stable crystal lattices and unpredictable aqueous behavior.

This guide is engineered to move beyond generic advice. Here, we dissect the physicochemical causality of your formulation failures and provide self-validating, field-proven methodologies to rescue your poorly soluble pipeline candidates.

Part 1: The Physicochemical Causality of Insolubility

Before troubleshooting, we must diagnose the thermodynamic root cause of the insolubility. Zwitterionic pyrrolidine derivatives typically fail in aqueous media due to two distinct phenomena:

  • The Isoelectric Point (pI) Trap: At the isoelectric point, the molecule possesses an equal number of protonated amines and deprotonated carboxyls, resulting in a net charge of zero[1]. Without electrostatic repulsion, the molecules self-associate, leading to a U-shaped solubility profile where precipitation is virtually guaranteed at the pI[2].

  • The "Brick Dust" vs. "Grease Ball" Paradigm: Pyrrolidine zwitterions often behave as "brick dust" molecules. They possess high melting points (

    
    ) because the zwitterionic functional groups form incredibly strong, attractive intermolecular hydrogen bond networks within the crystal lattice, overpowering the pull of aqueous solvation[3],[4]. Conversely, "grease ball" molecules are limited by pure lipophilicity (
    
    
    
    ) and poor hydration[4].

Part 2: Troubleshooting Guide & FAQs

Q1: My pyrrolidine derivative precipitates rapidly during physiological assays at pH 7.4. How can I maintain solubility without using cytotoxic organic solvents?

Causality: You are likely operating too close to the drug's isoelectric point. At pH 7.4, the lack of net charge minimizes electrostatic repulsion, driving aggregation[1]. Solution: Implement a Synergistic Co-solvent/Buffer System . Research demonstrates that co-solvents alone (like ethanol or propylene glycol) yield only marginal improvements for zwitterions. However, when combined with a buffer that shifts the microenvironmental pH slightly away from the pI, the effect is synergistic. For example, the solubility of the pyrrolidine-derived zwitterion enrofloxacin can be enhanced up to 26-fold using this combined approach[5]. Self-Validation: Always map the octanol-water partition coefficient (


) across a pH gradient (pH 4 to 9) to empirically pinpoint the pI before selecting your buffer system.
Q2: Traditional salt formation (e.g., HCl or Sodium salts) is failing. The salts either disproportionate back to the free base or become highly hygroscopic. What is the alternative?

Causality: Zwitterionic drugs often resist traditional salt formation due to internal proton transfer and the high lattice energy of the neutral polymorph[6]. Solution: Engineer Zwitterionic Co-crystals using amino acids. L-proline is an exceptional co-former because it inherently contains a rigid pyrrolidine ring and forms


-ammonium carboxylate zwitterions across a broad pH range (1.8 to 10.63)[7]. This structural rigidity allows L-proline to break the API's homodimeric hydrogen bonds and stabilize a new co-crystal lattice, enhancing solubility by 2 to 5 times[7].
Self-Validation:  Do not rely solely on visual dissolution. Use Differential Scanning Calorimetry (DSC) to confirm a single, novel melting endotherm, proving the formation of a true co-crystal rather than a physical mixture.
Q3: During Phase Solubility Studies, my UV-Vis quantification is wildly inconsistent across different ligand concentrations. Why is my standard curve failing?

Causality: As the zwitterionic drug dissolves and interacts with solubilizing agents (like amino acids or cyclodextrins), its ionization state fluctuates. Because the UV absorption maximum shifts depending on whether the molecule is protonated or deprotonated, your quantification becomes artificially skewed[8]. Solution: Quantify exclusively at the Isosbestic Point . This is the specific wavelength where the molar absorptivity is identical for both the neutral and ionized forms of the drug, rendering your concentration data completely independent of pH fluctuations[8].

Q4: I formulated an Amorphous Solid Dispersion (ASD) to overcome the "brick dust" lattice, but the drug recrystallizes instantly in simulated gastric fluid. How do I stabilize it?

Causality: The immense crystal lattice energy of the pyrrolidine zwitterion acts as a massive thermodynamic spring, driving rapid nucleation the moment the polymer matrix hydrates[4]. Solution: Utilize Supersolubilization via Acid-Base Interactions . Dissolve the drug in a concentrated aqueous solution of a weak acid (e.g., malic or citric acid) chosen specifically not to form a full salt. This creates a highly soluble, stabilized amorphous phase driven by localized non-ionic interactions, preventing lattice reformation[4].

Part 3: Data Visualization & Decision Matrices

Quantitative Comparison of Solubility Enhancement Techniques

To streamline your formulation strategy, consult the following empirical data summary for zwitterionic compounds:

StrategyPhysicochemical MechanismTypical Solubility GainBest Suited For
Synergistic Co-solvency Disrupts water structure + shifts pH away from pI[5]10x - 26xLiquid formulations, injectables
Zwitterionic Co-crystals Breaks API homodimers via rigid co-formers (e.g., L-proline)[7]2x - 5xSolid oral dosage forms
Supersolubilization Acid-base interaction without full salt formation[4]>100xAmorphous solid dispersions
Micellar Solubilization Encapsulation of the hydrophobic core[9]5x - 15xHighly lipophilic "grease balls"
Formulation Decision Logic

Use the following diagnostic matrix to determine your optimal formulation pathway based on the API's thermal properties and isoelectric point.

G Start Analyze Pyrrolidine Zwitterion pI Determine Isoelectric Point (pI) & log D Start->pI CheckPH Is Target pH Near pI? pI->CheckPH NearPI Yes: Minimal Repulsion (Precipitation Risk) CheckPH->NearPI |pH - pI| < 1 FarPI No: Charged State (Soluble) CheckPH->FarPI |pH - pI| > 2 Sol1 Synergistic Co-solvents & Buffer Adjustment NearPI->Sol1 Sol2 Amino Acid Co-crystals (e.g., L-Proline) NearPI->Sol2 Lattice Assess Crystal Lattice Energy FarPI->Lattice Brick High Tm ('Brick Dust') Lattice->Brick Grease High log P ('Grease Ball') Lattice->Grease Sol3 Amorphous Solid Dispersions (ASD) Brick->Sol3 Sol4 Lipid-Based Formulations (SEDDS) Grease->Sol4

Caption: Decision matrix for troubleshooting zwitterionic API solubility based on pI and thermal properties.

Part 4: Validated Experimental Protocols

Protocol A: Phase Solubility Profiling (Higuchi-Connors Method)

This protocol is designed to quantitatively assess the solubilizing effect of amino acid ligands on your zwitterionic API, ensuring thermodynamic equilibrium[8].

Step-by-Step Methodology:

  • Preparation: Dispense a fixed, excess amount of the pyrrolidine API (ensuring supersaturation) into a series of borosilicate glass vials.

  • Ligand Addition: Add varying molar concentrations of the solubilizing agent (e.g., L-proline or histidine) dissolved in a pH-controlled aqueous buffer.

  • Equilibration: Seal the vials hermetically and place them in a reciprocal shaker water bath at a constant physiological temperature (

    
    ) for exactly 72 hours. Causality: 72 hours is required to overcome the high lattice energy and reach true thermodynamic equilibrium.
    
  • Phase Separation: Extract the suspensions and filter immediately through a

    
     PTFE syringe filter. Critical step:  Discard the first 1 mL of filtrate to prevent quantitative errors caused by API adsorption to the PTFE membrane.
    
  • Quantification: Dilute the filtrate and analyze via HPLC-UV. Ensure detection is set strictly to the API's isosbestic point to avoid ionization-based absorbance shifts[8].

  • Validation: Plot the molar concentration of dissolved API against the ligand concentration. A linear

    
    -type plot indicates a 1:1 complexation stoichiometry, allowing you to calculate the stability constant (
    
    
    
    ).

G Step1 Excess API + Ligand in Buffer Step2 Equilibration (72h, 37°C) Step1->Step2 Step3 Syringe Filtration (0.45 µm PTFE) Step2->Step3 Step4 HPLC-UV at Isosbestic Point Step3->Step4 Step5 Plot & Calculate Stability Constant Step4->Step5

Caption: Step-by-step workflow for the Higuchi-Connors phase solubility study of zwitterionic drugs.

Protocol B: Zwitterionic Co-Crystal Screening via Liquid-Assisted Grinding (LAG)

Traditional solvent evaporation often fails for zwitterions due to preferential crystallization of the free base. LAG forces molecular interaction mechanically[7].

Step-by-Step Methodology:

  • Molar Balancing: Weigh strictly equimolar amounts of the pyrrolidine API and the selected amino acid co-former (e.g., L-proline).

  • Catalytic Solvation: Transfer the powders to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g.,

    
     of ethanol per 
    
    
    
    of total powder). Causality: The solvent acts as a molecular lubricant, drastically lowering the activation energy for co-crystal formation without dissolving the bulk lattice.
  • Mechanical Milling: Mill the mixture at 20–30 Hz for 20 minutes using a ball mill.

  • Validation (PXRD): Analyze the resulting powder via Powder X-Ray Diffraction. The disappearance of the API's characteristic Bragg peaks and the emergence of a novel diffraction pattern validates the successful synthesis of the co-crystal.

Part 5: References

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research - ACS Publications.

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design - ACS Publications.

  • Isoelectric Point for Protein Analysis and Biopharmaceutical Development. Creative Proteomics.

  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences - PMC.

  • Perspectives in solubility measurement and interpretation. ADMET and DMPK - PMC.

  • A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUE. ResearchGate.

  • Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. Pharmaceutics - MDPI.

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances - RSC Publishing.

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics - MDPI.

Sources

Separation of enantiomers of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Aminomethyl)-1-methylpyrrolidin-3-ol .

This guide addresses the enantioseparation of CAS 1342062-26-3 , a critical chiral building block often used in the synthesis of GLP-1 modulators and antibacterial agents (e.g., quinolone intermediates).[1] Due to the presence of a quaternary carbon at the C3 position bearing both a hydroxyl and an aminomethyl group, this molecule presents specific challenges in resolution regarding polarity and basicity.

Part 1: Technical Overview & Decision Matrix

Molecule Profile:

  • Name: this compound[1]

  • CAS: 1342062-26-3[1]

  • Key Features: Gem-disubstituted pyrrolidine (C3), Primary amine (side chain), Tertiary amine (ring), Tertiary alcohol.

  • pKa Insight: The primary amine (

    
    ) is the most basic site (
    
    
    
    ), while the ring nitrogen is less basic (
    
    
    ).[1] Salt formation will preferentially occur at the primary amine.[1]

Workflow Decision Tree: Use the following logic to select the best separation method based on your scale and purity requirements.

ResolutionStrategy Start Start: Racemic this compound ScaleCheck What is your scale? Start->ScaleCheck SmallScale < 5 grams (Discovery/Analytical) ScaleCheck->SmallScale LargeScale > 100 grams (Process/Development) ScaleCheck->LargeScale HPLC Method A: Chiral HPLC/SFC (Direct Separation) SmallScale->HPLC Resolution Method B: Diastereomeric Salt Resolution (Crystallization) LargeScale->Resolution Derivatization Alternative: N-Boc Protection (If direct resolution fails) HPLC->Derivatization Poor peak shape? Resolution->Derivatization Low yield/ee? caption Figure 1: Strategic Decision Matrix for Enantioseparation

Part 2: Method A - Classical Resolution (Crystallization)[1][2]

This is the preferred method for scale-up.[1] The presence of the primary amine allows for the formation of diastereomeric salts with chiral acids.[1]

Recommended Resolving Agents

Based on the structural class (3-aminopyrrolidines), the following acids have the highest probability of success:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) : Excellent for resolving amines with aromatic or polar side chains.[1]

  • Dibenzoyl-L-tartaric acid (L-DBTA) : Often yields crystalline salts when tartaric acid yields oils.[1]

  • Mandelic Acid : Useful for lower molecular weight amines.[1]

Protocol: Screening Procedure
  • Preparation : Dissolve 100 mg of racemate in 1 mL of solvent (Methanol or Ethanol).

  • Addition : Add 0.5 to 1.0 equivalents of the resolving agent (e.g., L-DTTA) dissolved in the same solvent.[1]

  • Crystallization : Heat to reflux to ensure full dissolution, then cool slowly to room temperature (over 4-6 hours).[1]

  • Harvest : Filter the precipitate.

  • Analysis : Neutralize a small sample (using NaOH) and check ee% via Chiral HPLC (see Method B).

Troubleshooting Guide: Crystallization
IssueProbable CauseCorrective Action
No Precipitate Forms Solvent is too polar (salt is too soluble).[1]Switch Solvent: Add an anti-solvent like Acetone, Ethyl Acetate, or MTBE. Try a 1:1 mixture of EtOH:Acetone.[1]
Formation of Oil/Gum Rapid cooling or impurities.[1]Re-heat & Seed: Re-dissolve by heating, add a seed crystal (if available), and cool very slowly (1°C/min). Scratch the glass surface.[1]
Low Enantiomeric Excess (< 50% ee) Eutectic composition or non-selective salt.[1]Recrystallize: Recrystallize the salt from a different solvent (e.g., switch from MeOH to iPrOH/H2O). Switch Acid: Try Dibenzoyl-L-tartaric acid instead of unsubstituted Tartaric acid.
Yield is Low (< 15%) Salt is too soluble.[1]Concentrate: Reduce solvent volume by 50%. Cooling: Cool to 0°C or -20°C.

Part 3: Method B - Chiral HPLC & SFC

For analytical purity checks or small-scale isolation, Chiral HPLC is the standard.[1] The polar nature of the amino-alcohol requires specific mobile phase additives.[1]

Column Selection & Conditions
ParameterRecommendationRationale
Columns Chiralpak IA / IC (Immobilized) or AD-H / OD-H (Coated)Immobilized phases allow for a wider range of solvents (e.g., DCM, THF) which helps dissolve this polar molecule.[1]
Mobile Phase (Normal Phase) n-Hexane : IPA : DEA (80 : 20 : 0.[1]1)DEA (Diethylamine) is critical.[1] It masks silanol groups and suppresses ionization of the amine, preventing peak tailing.[1]
Mobile Phase (SFC) CO2 : Methanol : DEA (80 : 20 : 0.[1]2)SFC is superior for this molecule due to high solubility in supercritical CO2/MeOH mixtures.[1]
Detection UV at 210-220 nm The molecule lacks a strong chromophore (no aromatic rings).[1] Low UV detection is required.[1]
Troubleshooting Guide: Chromatography
IssueProbable CauseCorrective Action
Severe Peak Tailing Interaction of amine with residual silanols.[1]Increase Base: Increase DEA or TEA concentration to 0.2% or 0.3%. Switch Column: Use an amylose-based column (IA/AD) which often handles amines better than cellulose.[1]
No Retention (t0) Mobile phase too strong.Reduce Polarity: Decrease Alcohol (IPA/MeOH) content to 5-10%. Switch from MeOH to EtOH.
High Backpressure Sample precipitation in the column.Check Solubility: Ensure the sample is fully soluble in the mobile phase.[1] If using Hexane, dissolve sample in minimal IPA first.
Baseline Noise UV cutoff interference.[1]Change Modifier: DEA absorbs below 220nm. Switch to 0.1% Isopropylamine which has lower UV cutoff.[1]

Part 4: Alternative Strategy - Derivatization

If direct resolution fails due to the high polarity of the free amine/alcohol, derivatization is a proven "pro-tip" in drug development.[1]

Protocol:

  • Protection : React the primary amine with Boc-anhydride (

    
    ) to form 3-(N-Boc-aminomethyl)-1-methylpyrrolidin-3-ol .[1]
    
    • Why? This removes the basicity of the primary amine and adds a lipophilic group, drastically improving behavior on Chiral HPLC columns.[1]

  • Separation : Resolve the N-Boc intermediate using Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA).[1] Separation is usually much easier (Rs > 3.0).[1]

  • Deprotection : Treat the separated enantiomer with HCl/Dioxane or TFA/DCM to recover the pure chiral amine salt.[1]

References

  • US Patent 2015/0119404 A1 . Novel compounds (Voltage-gated sodium channel modulators). (Describes the resolution of 3-amino-pyrrolidine derivatives using tartaric acid and mandelic acid). Link

  • World Patent WO 2013/175206 A1 . Novel compounds. (Describes chiral resolution of pyrrolidine intermediates via fractional crystallization with mandelic acid). Link

  • Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Authoritative text on selecting resolving agents for amines).

  • Ogawa, S., et al. "(S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation".[1] J. Chromatogr.[1] B, 2013.[2] (Demonstrates the utility of 3-aminopyrrolidine scaffolds in chiral separation). Link

Sources

Technical Support Hub: Stability of 1-Methylpyrrolidine Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability Protocols, Degradation Mechanisms, and Troubleshooting Reference ID: PYR-QAS-STAB-2026

Executive Summary

Welcome to the technical support center for 1-methylpyrrolidine-based quaternary ammonium salts (QAS) . These compounds, widely used as pharmaceutical intermediates (e.g., glycopyrronium) and ionic liquids, exhibit complex stability profiles dictated by their counter-anions and environmental conditions.

This guide moves beyond basic handling to address the causality of degradation . We focus on the competition between Reverse Menschutkin (dealkylation) and Hofmann Elimination pathways, providing you with self-validating protocols to diagnose and prevent sample failure.

Module 1: Thermal Stability & Decomposition

The Core Issue: Why is my salt turning brown/black?

Thermal degradation in pyrrolidinium salts is rarely random; it is a deterministic competition between two mechanisms. The "browning" is often due to the formation of oxidized amines or polymerization of alkene byproducts.

Mechanism 1: Reverse Menschutkin Reaction (Dealkylation)
  • Trigger: High temperature + Nucleophilic Anion (Cl⁻, Br⁻, I⁻).

  • Process: The halide anion attacks the methyl group (or alkyl chain) on the nitrogen via an SN2 mechanism.

  • Result: The salt reverts to the neutral tertiary amine (1-methylpyrrolidine derivative) and an alkyl halide.

  • Critical Insight: This is reversible in a closed system but leads to permanent loss in an open system as volatile alkyl halides escape.

Mechanism 2: Hofmann Elimination
  • Trigger: Strong Base (OH⁻) or Extreme Heat (>250°C).

  • Process: Abstraction of a

    
    -hydrogen leads to ring opening or cleavage of the alkyl chain, forming an alkene and a tertiary amine.
    
  • Result: Irreversible degradation.

Visualization: Degradation Pathways

DecompositionPathways cluster_legend Pathway Logic QAS Pyrrolidinium QAS (Intact Salt) Heat Thermal Stress (>150°C) QAS->Heat Base Basic Conditions (OH-, pH > 9) QAS->Base RevMen Reverse Menschutkin (Dealkylation) Heat->RevMen favored by Hofmann Hofmann Elimination (E2 Mechanism) Heat->Hofmann high T Nu Nucleophilic Anion (Cl-, Br-) Nu->RevMen Base->Hofmann favored by Prod1 Tertiary Amine + Alkyl Halide RevMen->Prod1 Prod2 Alkene + Tertiary Amine Hofmann->Prod2 Nucleophilicity drives Dealkylation Nucleophilicity drives Dealkylation Basicity drives Elimination Basicity drives Elimination Nucleophilicity drives Dealkylation->Basicity drives Elimination

Figure 1: Mechanistic competition between dealkylation (SN2) and elimination (E2) pathways in pyrrolidinium salts.

Diagnostic Protocol: TGA Stress Test

Goal: Determine the onset temperature (


) of decomposition.
  • Setup: Calibrate TGA with Calcium Oxalate monohydrate.

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (removes volatile byproducts, preventing recombination).
    
  • Ramp: 10°C/min from 40°C to 600°C.

  • Analysis:

    • Step 1 Loss (<100°C): Water/Solvent (Hygroscopicity issue).

    • Step 2 Loss (150-250°C): Dealkylation (if Halide anion).

    • Step 3 Loss (>350°C): Cation breakdown (if TFSI/BF4 anion).

Module 2: Hygroscopicity & Anion Selection

The Core Issue: My solid powder turned into a liquid (Deliquescence).

Pyrrolidinium salts are notorious for hygroscopicity. Water molecules coordinate with the anion, disrupting the crystal lattice. This is not chemical degradation initially, but hydrolysis will follow if the molecule contains ester linkages (e.g., Glycopyrrolate).

Data: Anion Impact on Stability
Anion TypeNucleophilicityHydrophobicityStability ProfileTypical

Chloride (Cl⁻) HighLow (Hygroscopic)Prone to Dealkylation~150–180°C
Bromide (Br⁻) ModerateLowModerate Stability~180–210°C
Tetrafluoroborate (BF₄⁻) LowModerateHydrolysis Risk (generates HF)~300°C
TFSI / NTf₂⁻ Very LowHigh (Hydrophobic)High Thermal Stability>350°C
Troubleshooting Guide: Wet Samples
  • Immediate Action: Do not heat wet halide salts to dry them. The water acts as a steam distillation agent for volatile amines if dealkylation occurs.

  • Correct Protocol: Lyophilization (Freeze Drying) or Vacuum drying over

    
     at moderate temperatures (<60°C).
    

Module 3: Troubleshooting Workflow

Scenario: You observe an anomaly in your batch. Follow this decision tree to identify the root cause.

TroubleshootingTree Start Start: Observation Color Is the sample discolored (Yellow/Brown)? Start->Color State Is the physical state changed (Solid -> Liquid)? Color->State No CheckpH Check pH of 1% aq solution Color->CheckpH Yes WaterCheck Karl Fischer Titration State->WaterCheck Yes Acidic pH < 5 CheckpH->Acidic Basic pH > 9 CheckpH->Basic Hydrolysis Diagnosis: Hydrolysis (Check for acid byproducts) Acidic->Hydrolysis Hofmann Diagnosis: Hofmann Elimination (Check for alkenes via NMR) Basic->Hofmann HighWater Water > 1% WaterCheck->HighWater LowWater Water < 0.1% WaterCheck->LowWater Hygro Diagnosis: Deliquescence (Re-dry under vacuum) HighWater->Hygro Melting Diagnosis: Impurity Depression (Check Purity via HPLC) LowWater->Melting

Figure 2: Troubleshooting logic flow for physical and chemical anomalies.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave 1-methylpyrrolidinium salts for sterilization?

Answer: Proceed with Caution. While the pyrrolidinium ring is stable at 121°C, the counter-ion matters .

  • Halides (Cl/Br): Risk of partial dealkylation or hydrolysis if the pH is not strictly controlled (neutral/slightly acidic).

  • Pharmaceuticals (e.g., Glycopyrrolate): These often contain ester bonds. Autoclaving will cause rapid hydrolysis of the ester, destroying the active pharmaceutical ingredient (API) [1].

  • Recommendation: Use sterile filtration (0.22 µm PVDF membrane) instead of heat sterilization for aqueous solutions.

Q2: My NMR spectrum shows a small doublet at ~1.3 ppm and a quartet at ~3.2 ppm that wasn't there before. What is it?

Answer: This is the signature of Ethanol or Diethyl Ether ? No. If you are working with N-ethyl derivatives, this could be the alkyl halide. However, in 1-methylpyrrolidine degradation, look for:

  • Singlet at ~2.3 ppm: Indicates free N-methylpyrrolidine (tertiary amine) resulting from dealkylation [2].

  • Vinyl protons (5.0–6.0 ppm): Indicates alkene formation via Hofmann elimination.

Q3: Why does my ionic liquid smell like "fish" or amine?

Answer: This confirms Reverse Menschutkin Degradation . The "fishy" odor is the volatile tertiary amine (1-methylpyrrolidine) escaping the lattice. This happens if the salt was exposed to temperatures >150°C (for halides) or if the sample was washed with a strong base, triggering trace elimination [3].

References

  • Stability studies of glycopyrronium bromide and in vitro toxicity evaluation. Source: PubMed / ResearchGate Note:[1] Details the hydrolysis pathways of ester-containing pyrrolidinium salts.

  • Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Source: Semantic Scholar Note:[2][3][4][5][6] Provides TGA data and activation energies for dealkylation mechanisms.

  • New Insights into the Hygroscopic Character of Ionic Liquids. Source: MDPI Note: Comprehensive data on water absorption rates for pyrrolidinium cations vs. various anions.

  • The Hofmann Elimination. Source: Chemistry Steps Note: Foundational mechanism for quaternary ammonium salt degradation under basic conditions.

Sources

Technical Support Center: Metal Catalyst Removal from Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MC-AA-001 Subject: High Residual Metal (Pd, Ru, Rh) in Polar Amino Alcohol Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

The Core Challenge: The "Chelation War"

You are likely experiencing difficulty because polar amino alcohols act as bidentate ligands . Unlike simple aromatics, your product contains both an amine (base) and an alcohol (hydroxyl) group that can simultaneously bind to the metal center.

In this scenario, a standard extraction (water/organic) fails because the metal-product complex is amphiphilic. Furthermore, weak scavengers cannot displace the metal from your product. To win this "chelation war," you must introduce a scavenger with a binding constant (


) orders of magnitude higher  than your product's chelation strength.

Scavenger Selection Guide

WARNING: Do NOT use acidic scavengers (e.g., Sulfonic Acid / SCX) for amino alcohols. They will protonate your amine product, causing it to bind to the silica backbone, resulting in massive yield loss.

Decision Logic (Visualized)

Use the following logic flow to select the correct scavenger chemistry based on your specific metal and product constraints.

ScavengerSelection Start Start: Metal Removal ProductType Is Product Basic? (e.g., Amino Alcohol) Start->ProductType AcidicScav AVOID Acidic Scavengers (SCX, Tosic Acid) Risk: Yield Loss ProductType->AcidicScav No (Acidic/Neutral) MetalType Identify Metal Catalyst ProductType->MetalType Yes (Amino Alcohol) Pd_Ru_Rh Pd, Ru, Rh, Pt (Soft Metals) MetalType->Pd_Ru_Rh Cu_Zn_Fe Cu, Zn, Fe, Ni (Hard/Borderline) MetalType->Cu_Zn_Fe Thiol Si-Thiol / SH (Good Baseline) Pd_Ru_Rh->Thiol Standard Load (<500ppm) DMT Si-DMT / MP-TMT (High Affinity/Difficult Cases) Pd_Ru_Rh->DMT High Load / Tight Binding TA Si-Triamine / TA (Chelating) Cu_Zn_Fe->TA Preferred

Figure 1: Decision tree for selecting metal scavengers for basic amino alcohol products. Note the explicit exclusion of acidic scavengers.

Comparative Scavenger Data
Scavenger TypeFunctional GroupBest ForAmino Alcohol CompatibilityMechanism
Si-Thiol (SH) PropylthiolPd, Pt, Ru, Rh, AgHigh Soft-Soft interaction. Neutral pH.
Si-DMT / MP-TMT DimercaptotriazinePd, Ru (Difficult cases)High Strongest affinity. Displaces metals from tight chelators.
Si-Triamine DiethylenetriamineCu, Zn, Ni, CoHigh Chelation. Good for "harder" metals.
Si-SCX / SCX-2 Sulfonic AcidNa, K, Li, weak basesLOW (Avoid) Ionic binding will trap your amino alcohol product.
Activated Carbon N/ABulk removalMedium Low selectivity. often traps polar products; messy filtration.

Experimental Protocol (Batch Mode)

For polar amino alcohols, Batch Mode (adding powder to the reactor) is superior to Flow Mode (cartridges) because it allows for longer contact times and heating, which are often necessary to break the product-metal complex.

Standard Operating Procedure (SOP-05)

Reagents:

  • Crude Product Solution (dissolved in MeOH, EtOH, DMF, or THF). Avoid water if possible, as it reduces scavenger kinetics.

  • Selected Scavenger (e.g., Si-Thiol or Si-DMT).

Workflow:

  • Quantify: Measure initial metal concentration (ICP-MS) to calculate equivalents.

  • Charge: Add 4-5 equivalents of scavenger relative to the residual metal content.

    • Note: If metal content is unknown, use 5-10 wt% relative to the mass of the crude product.

  • Agitate: Stir the mixture.

    • Standard: 4 hours at Room Temperature (20-25°C).

    • Difficult (Amino Alcohols):Heat to 50-60°C for 4-12 hours. Heat increases the exchange rate between the metal-product complex and the scavenger.

  • Filter: Filter through a 0.45 µm membrane or a celite pad to remove the silica.

  • Wash: Wash the filter cake with the reaction solvent to recover entrained product.

  • Analyze: Test filtrate for residual metal (ICP-MS).

Workflow Step1 1. Dissolve Crude Product (MeOH/THF preferred) Step2 2. Add Scavenger (4-5 eq vs Metal) Step1->Step2 Step3 3. Heat & Stir (50°C, 4-12h for Amino Alcohols) Step2->Step3 Step4 4. Filtration (0.45µm or Celite) Step3->Step4 Step5 5. Wash Filter Cake (Recover Product) Step4->Step5 Output Low Metal Filtrate (<10 ppm) Step5->Output

Figure 2: Batch processing workflow emphasizing the heating step required for tightly bound amino alcohol-metal complexes.

Troubleshooting & FAQs

Q1: The filtrate is still colored. Does this mean the metal is still there?

Not necessarily.

  • Cause: Many conjugated organic impurities (byproducts) are highly colored. Metal scavengers are designed to be selective for metals, not color bodies.

  • Verification: Do not rely on visual inspection. Run a quick quantitative check (ICP-MS or colorimetric spot test).

  • Fix: If the metal is low but color persists, add a small amount of Activated Carbon after the metal scavenging step. Do not add them together, as carbon can foul the scavenger pores.

Q2: My product yield dropped significantly (e.g., >10% loss).

Diagnosis: Non-specific binding.[1]

  • Check 1: Did you use an acidic scavenger (SCX, Tosic acid)? If yes, the amine functionality of your product reacted with the scavenger. Switch to Si-Thiol or Si-DMT (Neutral).

  • Check 2: Is the silica backbone binding your polar product?

    • Fix: Switch to a Polymer-based scavenger (e.g., MP-TMT). Polymer backbones (polystyrene) are more hydrophobic and interact less with polar amino alcohols than the hydroxyls on a silica surface.

Q3: I used Si-Thiol, but the Pd levels only dropped from 1000 ppm to 200 ppm.

Diagnosis: Kinetic limitation or competitive binding.

  • Factor 1 (Kinetics): Amino alcohols bind Pd tightly. Room temperature stirring is often insufficient to break this bond.

    • Fix:Heat the mixture to 50-60°C . This provides the activation energy needed for ligand exchange.

  • Factor 2 (Affinity): Thiol might not be strong enough.

    • Fix: Switch to Si-DMT (Dimercaptotriazine) . The DMT ligand forms a highly stable 6-membered ring with Pd, which is thermodynamically more stable than the amino-alcohol complex.

Q4: Can I use these scavengers in water?

Yes, but with caveats.

  • Silica scavengers are compatible with water, but the kinetics are generally slower because solvation shells around the metal can inhibit binding.

  • Recommendation: If your amino alcohol is water-soluble, try to use a mixture of Water/Alcohol (e.g., 50:50 Water/MeOH) to improve wetting and mass transfer.

References

  • ICH Q3D Elemental Impurities Guidelines. International Council for Harmonisation.[2][3] (2019).[4][5] Defines Permitted Daily Exposure (PDE) limits for Pd, Ru, Rh, etc.[6] [Link]

  • Biotage Metal Scavenger User Guide. Biotage AB. (2017).[3] Detailed protocols for Si-TMT and Si-Thiol usage. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on ligand competition). [Link]

Sources

Validation & Comparative

Absolute Stereochemistry Determination of 3-Substituted Pyrrolidinols: A Comparative Guide to NOESY-Driven Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining Absolute Stereochemistry of 3-Substituted Pyrrolidinols via NOESY Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of neuroactive agents and organocatalysts, 3-substituted pyrrolidinols are privileged scaffolds. However, their conformational flexibility (ring puckering) makes assigning absolute stereochemistry non-trivial. While X-ray crystallography is the definitive standard, it is often precluded by the oily nature of these heterocycles.

This guide objectively compares the NOESY-validated Chiral Derivatization (Mosher’s Method) against X-ray and Chiroptical (VCD/ECD) alternatives. We argue that for non-crystalline pyrrolidinols, a NOESY-driven NMR protocol is the most practical and robust approach, provided it is used to validate the conformational assumptions of the derivatizing agent.

The Stereochemical Challenge

Pyrrolidine rings are not planar; they exist in a dynamic equilibrium of envelope conformations (typically


-endo or 

-exo). This flexibility complicates Nuclear Overhauser Effect (NOE) interpretation. A standard NOESY experiment on an unknown enantiomer yields only relative stereochemistry (e.g., cis vs. trans substituents).

To determine absolute configuration via NMR, one must introduce a chiral reference.[1][2] The industry standard is the Mosher Ester Method , but it relies on a specific rotameric conformation (the syn-periplanar arrangement). If the pyrrolidine ring distortion forces a deviation from this rotamer, the Mosher assignment will be inverted.

Therefore, the "NOESY Method" described here is actually a Conformationally Validated Derivatization , where NOESY is used to confirm that the chiral probe is oriented correctly before calculating chemical shift differences (


).

Method Comparison: NOESY vs. Alternatives

The following table contrasts the three primary methodologies for assigning absolute configuration in 3-substituted pyrrolidinols.

FeatureNOESY-Validated Derivatization (Recommended)Single Crystal X-Ray Diffraction Vibrational Circular Dichroism (VCD)
Primary Mechanism NMR

analysis of diastereomeric esters + NOE conformational check.
Anomalous dispersion of X-rays (requires heavy atom).[2]Comparison of experimental IR chirality to DFT-computed spectra.
Sample State Solution (CDCl

, C

D

).
Solid Crystal (Strict requirement).Solution (CDCl

, etc.).
Sample Quantity ~5–10 mg.Single high-quality crystal.~5–10 mg (high conc).
Turnaround Time 24–48 hours (synthesis + acquisition).Days to Weeks (crystallization is the bottleneck).24 hours (acquisition) + Days (DFT calculation).
Reliability High , if conformer is validated by NOESY.Absolute , provided the crystal represents the bulk.High , but dependent on accurate DFT modeling of ring puckering.
Cost Low (Standard NMR + Reagents).High (Instrument/Service).Medium (Specialized Instrument + Software).
Major Limitation Ambiguity if multiple conformers exist in fast exchange.Many pyrrolidinols are oils or amorphous solids.Requires specialized hardware; computationally expensive.

Technical Deep Dive: The NOESY-Mosher Protocol

The Mechanistic Logic

The determination relies on the Mosher Model , which assumes that in the MTPA (


-methoxy-

-trifluoromethylphenylacetic acid) ester, the carbinyl proton, the ester carbonyl, and the trifluoromethyl group adopt a specific planar alignment.
  • Derivatization: The 3-pyrrolidinol is reacted with both

    
    - and 
    
    
    
    -MTPA chloride.
  • Shielding Analysis: The phenyl group of the MTPA moiety shields protons on one face of the pyrrolidine ring, while leaving the other face unaffected.

  • NOESY Validation (The Critical Step): Because the pyrrolidine nitrogen can protonate or coordinate, and the ring puckers, the "standard" Mosher conformation is not guaranteed. NOESY is used to detect spatial proximity between the MTPA-Methoxy/Phenyl protons and the Pyrrolidine Ring protons .

    • If NOE is observed between MTPA-OMe and Pyrrolidine H-2: The conformation is standard.

    • If NOE is observed between MTPA-Ph and Pyrrolidine H-2: The conformation may be distorted, requiring a modified interpretation model.

Workflow Visualization

MosherNOESY Start Unknown 3-Pyrrolidinol Deriv Derivatize with (R)- & (S)-MTPA-Cl Start->Deriv NMR Acquire 1H NMR & NOESY (for both diastereomers) Deriv->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Check NOESY Check: Is MTPA-OMe close to Carbinyl H? NMR->Check Validation Standard Standard Mosher Model Applies (Assign based on shielding) Check->Standard Yes Advanced Non-Standard Conformation (Use NOE restraints for DFT) Check->Advanced No Standard->Calc

Figure 1: The NOESY-Validated Mosher Workflow. The NOESY check acts as a quality gate to ensure the shielding model is valid for the flexible pyrrolidine ring.

Experimental Protocol

Reagents & Equipment[2]
  • Substrate: ~10 mg of pure 3-substituted pyrrolidinol.

  • Reagents:

    
    -(-)-MTPA-Cl, 
    
    
    
    -(+)-MTPA-Cl, Pyridine-d5 (or dry pyridine + CDCl
    
    
    ), DMAP.
  • Instrument: 500 MHz NMR (or higher) with a cryoprobe for optimal sensitivity.

Step-by-Step Methodology
Phase 1: Derivatization
  • Split Sample: Divide the pyrrolidinol into two vials (A and B).

  • Reaction:

    • Vial A: Add 1.5 eq

      
      -MTPA-Cl, 3 eq Pyridine, cat. DMAP in dry DCM.
      
    • Vial B: Add 1.5 eq

      
      -MTPA-Cl, 3 eq Pyridine, cat. DMAP in dry DCM.
      
  • Workup: Stir for 2–4 hours. Quench with water, extract with DCM, dry over Na

    
    SO
    
    
    
    . (Purification is optional if conversion is >95% and clean, but flash chromatography is recommended to remove excess MTPA acid).
Phase 2: NMR Acquisition
  • Sample Prep: Dissolve each ester in 0.6 mL CDCl

    
    .
    
  • 1H NMR: Acquire standard proton spectra. Ensure the H-3 (carbinyl) and H-2/H-4 protons are clearly resolved.

  • NOESY: Acquire a 2D NOESY spectrum for both esters.

    • Mixing Time: Set to 500–800 ms . (Pyrrolidines are small molecules; longer mixing times are needed to build up NOE, but avoid spin-diffusion limits).

    • Scans: Sufficient to see cross-peaks between the MTPA methoxy group (~3.5 ppm) and the ring protons.

Phase 3: Data Analysis
  • Tabulate Shifts: Create a table for protons H-2, H-4, and H-5.

  • Calculate

    
    :  Subtract the chemical shift of the 
    
    
    
    -ester from the
    
    
    -ester (
    
    
    ).
  • Map Signs:

    • Draw the structure with the MTPA group.

    • Place the MTPA phenyl group on the side of the molecule with negative

      
       values (shielded).
      
    • Place the MTPA methoxy/CF

      
       group on the side with positive 
      
      
      
      values (deshielded).
  • NOESY Confirmation:

    • Check the

      
      -ester NOESY spectrum. Look for a cross-peak between the MTPA-OMe  and the Carbinyl H-3 .
      
    • Interpretation: If this cross-peak is strong, the C-H and C=O are syn-coplanar (Standard Model). If the cross-peak is absent, or if you see MTPA-Ph to H-3, the ring is distorted.

Data Presentation Example
Proton Position

(S-Ester) [ppm]

(R-Ester) [ppm]

Interpretation
H-2a (cis to OH) 3.153.25-0.10 Shielded (Phenyl side)
H-2b (trans) 2.983.05-0.07 Shielded (Phenyl side)
H-4a 2.101.95+0.15 Deshielded
H-5 3.403.20+0.20 Deshielded

Case Study: 3-Hydroxypyrrolidine Derivatives

Based on principles from Hoye et al. and conformational studies of prolines.

In a study of N-Boc-3-hydroxypyrrolidine, the ring adopts a distinct envelope conformation.

  • Observation: The NOESY spectrum of the

    
    -MTPA ester showed a strong correlation between the MTPA-methoxy protons and the H-3 carbinyl proton.
    
  • Inference: This validated the syn-periplanar conformation.

  • Result: The

    
     values showed negative shifts for H-2 and positive shifts for H-4.
    
  • Assignment: The absolute configuration was assigned as (R) . This was later confirmed by synthesis from (R)-malic acid.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]

  • Demarque, D. P., et al. (2020). Absolute Configuration Determination of Flexible Molecules by VCD and NMR. Frontiers in Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and NOE). [Link]

Sources

Comparison of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol vs. proline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Hopping in Medicinal Chemistry: A Comparative Guide to 3-(Aminomethyl)-1-methylpyrrolidin-3-ol vs. Proline Derivatives

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to structurally complex, sp3-enriched scaffolds is a critical strategy for improving pharmacokinetic properties and reducing off-target toxicity—a paradigm often referred to as "escaping flatland"[1],[2]. Pyrrolidine diamines are privileged scaffolds in this domain.

This guide provides an objective, data-driven comparison between two distinct classes of pyrrolidine building blocks: the classic proline derivatives (C2-substituted, such as 2-aminomethylpyrrolidine) and the highly functionalized This compound (C3-substituted). By analyzing their divergent exit vectors, basicity, and chemoselectivity, this guide equips medicinal chemists with the rationale needed to select the optimal scaffold for target binding and synthetic efficiency.

Structural & Physicochemical Profiling

The causality of scaffold selection in medicinal chemistry is rooted in how a molecule's 3D geometry projects its pharmacophores into a biological target's binding pocket.

Exit Vectors and Steric Hindrance Proline derivatives feature substitution at the C2 position, directly adjacent to the ring nitrogen (N1). While this is highly useful for organocatalysis and peptidomimetics, the C2 exit vector often creates severe steric hindrance around N1, limiting orthogonal derivatization. Furthermore, the proximity of the C2 primary amine to the N1 secondary amine facilitates intramolecular hydrogen bonding, which can alter the nucleophilicity and basicity of the system.

Conversely, This compound shifts the functionalization to the C3 position. This quaternary stereocenter projects the primary amine and the hydroxyl group either equatorially or axially, completely removing steric bulk from the N1 position. The presence of the C3-hydroxyl group allows for localized, geminal hydrogen bonding with the primary amine, fine-tuning its pKa to approximately 10.12[3],[4], compared to the slightly more basic 2-aminomethylpyrrolidines which range from 10.04 to 10.68[5],[6].

G A Pyrrolidine Diamines B Proline Derivatives (C2 Substitution) A->B C 3-(Aminomethyl)-1-methyl- pyrrolidin-3-ol A->C D Secondary N1 Amine (Requires Protection) B->D F C2 Exit Vector (Adjacent to N1) B->F E Tertiary N1 Amine (No Protection Needed) C->E G C3 Exit Vector (Equatorial/Axial) C->G

Fig 1: Divergent physicochemical properties driven by C2 vs. C3 pyrrolidine substitution patterns.

Application in Medicinal Chemistry: Target Binding

The structural differences between these scaffolds dictate their utility in drug development:

  • Antibacterial and Antitumor Agents: The C7 position of fluoroquinolones is a critical determinant of both antibacterial spectrum and cytotoxicity. Substituting a traditional piperazine ring with a 3-aminomethylpyrrolidine derivative significantly increases potency against Gram-positive bacteria and eukaryotic Type II topoisomerases (topo II)[7],[8]. The this compound scaffold provides an optimal balance of basicity and steric bulk to interact deeply within the DNA-gyrase complex.

  • Kinase Inhibitors & GPCR Ligands: The rigidified amino alcohol motif serves as an excellent hinge-binding or solvent-channel-filling group. The N1-methyl group increases lipophilicity and membrane permeability, while the C3 primary amine remains available for critical salt-bridge formations with aspartate or glutamate residues in the target protein.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two scaffolds, highlighting why this compound is often favored for late-stage functionalization.

Physicochemical FeatureThis compound2-Aminomethylpyrrolidine (Proline Deriv.)
Substitution Pattern C3 (Geminal OH and Aminomethyl)C2 (Aminomethyl)
N1 Ring Amine Tertiary (N-Methyl)Secondary (NH)
Primary Amine pKa ~10.12~10.04 – 10.68
Chemoselectivity High (Primary amine reacts exclusively)Low (Both N1 and C2 amines compete)
Protecting Group Req. NoneRequired (e.g., Boc/Cbz on N1)
Exit Vector Trajectory Orthogonal to ring plane (3D projection)Coplanar/adjacent to ring nitrogen

Experimental Workflows: Chemoselective SNAr Coupling

A major advantage of this compound is its built-in chemoselectivity. Because the N1 amine is tertiary (methylated) and the C3-hydroxyl is a sterically hindered tertiary alcohol, the primary aminomethyl group acts as the sole nucleophile. This eliminates the need for orthogonal protecting groups, streamlining the synthetic workflow.

Self-Validating Protocol: Nucleophilic Aromatic Substitution (SNAr) Objective: Couple this compound to a heteroaryl chloride (e.g., a 7-chloro-fluoroquinolone core).

  • Reagent Preparation: Dissolve the heteroaryl chloride (1.0 eq) and this compound (1.1 eq) in anhydrous DMSO to achieve a 0.2 M concentration. Causality: DMSO is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex transition state, significantly accelerating the SNAr reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl salt of the amine and absorb the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophile.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 8–12 hours under a nitrogen atmosphere.

  • Reaction Quench & Validation: Cool to room temperature and partition between Ethyl Acetate (EtOAc) and water. Self-Validation: Analyze the organic layer via LC-MS. The presence of a single product mass and the strict absence of bis-arylated byproducts confirms the >95% chemoselectivity of the primary amine over the tertiary N1 and C3-OH groups.

  • Isolation: Extract the organic layer, wash with brine to remove residual DMSO, dry over Na₂SO₄, and purify via reverse-phase HPLC (C18, MeCN/H₂O with 0.1% TFA).

Workflow Step1 1. Reagent Preparation Dissolve electrophile & amine in DMSO Step2 2. Base Addition Add DIPEA (2.0 eq) to scavenge acid Step1->Step2 Step3 3. Chemoselective SNAr Heat at 90°C. Primary amine reacts exclusively. Step2->Step3 Step4 4. Reaction Quench Partition between EtOAc and H2O Step3->Step4 Step5 5. Isolation Extract, dry, and purify via RP-HPLC Step4->Step5

Fig 2: Chemoselective SNAr workflow exploiting the steric and electronic properties of the scaffold.

Conclusion

While proline derivatives remain foundational in organic synthesis, the shift toward C3-functionalized pyrrolidines like This compound represents a deliberate evolution in medicinal chemistry. By providing superior sp3-character, unobstructed exit vectors, and inherent chemoselectivity, this scaffold allows researchers to efficiently explore novel chemical space and optimize target-ligand interactions without the burden of complex protection-deprotection synthetic sequences.

References

  • Bisacchi, G. S., & Hale, M. R. (2016). A "Double-Edged" Scaffold: Antitumor Power within the Antibacterial Quinolone. Current Medicinal Chemistry. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escaping from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Mass Spectrometry Fragmentation Patterns of Aminomethyl Pyrrolidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of aminomethyl pyrrolidines, designed for researchers in medicinal chemistry and bioanalysis.

Executive Summary

Aminomethyl pyrrolidines (AMPs) are privileged scaffolds in drug discovery, serving as core motifs in histone deacetylase (HDAC) inhibitors, antimicrobial agents, and chiral auxiliaries. However, their structural isomerism—specifically the differentiation between 2-aminomethyl , 3-aminomethyl , and their piperidine congeners —presents a significant analytical challenge.

This guide delineates the specific fragmentation mechanisms (ESI-MS/MS) that distinguish these isomers. By leveraging the principles of


-cleavage kinetics  and charge-remote fragmentation , researchers can confidently assign regiochemistry without relying solely on NMR.
Key Differentiator
  • 2-Aminomethyl Pyrrolidines (2-AMP): Dominated by exocyclic

    
    -cleavage yielding a characteristic pyrrolidinium ion (m/z 70  for unsubstituted cores).
    
  • 3-Aminomethyl Pyrrolidines (3-AMP): Dominated by ring fragmentation and neutral loss of ammonia (m/z 83 ), as the side chain is

    
    -positioned relative to the ring nitrogen.
    

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of AMPs under Collision-Induced Dissociation (CID) is governed by the stability of the resulting iminium ions. The position of the aminomethyl group dictates whether the primary cleavage event is exocyclic (side-chain loss) or endocyclic (ring opening).

2-Aminomethyl Pyrrolidine (2-AMP)

Mechanism: Exocyclic


-Cleavage
In 2-AMP, the C-C bond connecting the aminomethyl group to the ring is in the 

-position relative to the pyrrolidine nitrogen. Ionization typically occurs at the more basic secondary ring amine.
  • Initiation: Protonation of the ring nitrogen.

  • Cleavage: Homolytic or heterolytic cleavage of the exocyclic C-C bond.

  • Product: Formation of a stable, resonance-stabilized 1-pyrrolinium cation (m/z 70 ).

  • Secondary Pathway: If the exocyclic amine is protonated, cleavage yields the m/z 30 ion (

    
    ), though this is often less abundant due to the higher proton affinity of the ring nitrogen in the gas phase.
    
3-Aminomethyl Pyrrolidine (3-AMP)

Mechanism: Endocyclic Cleavage & Hydrogen Rearrangement In 3-AMP, the side chain is


 to the ring nitrogen. Direct loss of the side chain would generate a highly unstable primary carbocation on the ring.
  • Initiation: Protonation of the ring nitrogen.

  • Constraint: Direct

    
    -cleavage is restricted to the ring C-C bonds (C2-C3 or C5-N).
    
  • Pathway:

    • Ring Opening: Cleavage of the C2-C3 bond.

    • Neutral Loss: Elimination of

      
       (17 Da) from the side chain is kinetically favored over carbon skeletal fragmentation, leading to [M+H-17]+ .
      
    • Retro-Diels-Alder (RDA): Loss of ethylene (

      
      , 28 Da) from the ring.
      
Pathway Visualization (DOT Diagram)

AMP_Fragmentation Subgraph_2AMP 2-Aminomethyl Pyrrolidine (m/z 101) Ion_70 Pyrrolidinium Ion (m/z 70) (Base Peak) Subgraph_2AMP->Ion_70 Exocyclic α-Cleavage (Loss of CH2NH2) Ion_30 Iminium Ion (m/z 30) Subgraph_2AMP->Ion_30 Charge Retention on Side Chain Subgraph_3AMP 3-Aminomethyl Pyrrolidine (m/z 101) Ion_84 [M+H - NH3]+ (m/z 84) Subgraph_3AMP->Ion_84 Neutral Loss (NH3) Ion_56 Ring Fragment (m/z 56) Ion_84->Ion_56 Ring Opening (RDA - C2H4)

Caption: Comparative fragmentation pathways showing the dominant exocyclic cleavage for 2-AMP versus the neutral loss pathway for 3-AMP.

Comparative Analysis: AMPs vs. Piperidines[1]

Distinguishing ring contraction/expansion isomers is critical. A 2-aminomethyl pyrrolidine (5-membered ring + 1 carbon side chain) is isomeric with 3-aminopiperidine (6-membered ring, amine on ring).

Feature2-Aminomethyl Pyrrolidine3-Aminomethyl Pyrrolidine3-Amino Piperidine
Molecular Ion (M+H) m/z 101m/z 101m/z 101
Base Peak (Typical) m/z 70 (Ring)m/z 84 ([M-NH3]+)m/z 84 ([M-NH3]+) or m/z 56
Diagnostic Loss

31 Da (CH2NH2)

17 Da (NH3)

17 Da (NH3)
Mechanism Direct

-cleavage
Ring opening / H-shiftRetro-Diels-Alder (RDA)
Low Mass Ions m/z 30 (CH2=NH2+)m/z 44 (Ring fragments)m/z 30, 44, 56

Differentiation Strategy: To distinguish 3-AMP from 3-Amino Piperidine (both lose NH3), look for the RDA fragment .

  • Piperidines often undergo RDA losing

    
     (28 Da) after ammonia loss.
    
  • Pyrrolidines are more robust against RDA unless highly substituted; they tend to show simple alkyl losses.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data and minimize In-Source Fragmentation (ISF), which is common with labile pyrrolidine amines, follow this optimized LC-MS/MS protocol.

Sample Preparation & Conditions
  • Solvent: 0.1% Formic Acid in Water/Acetonitrile (Avoid ammonium buffers to prevent suppression of amine signals).

  • Concentration: 1 µM (High concentrations promote dimer formation [2M+H]+).

  • Column: C18 or HILIC (HILIC preferred for polar diamines).

Instrument Parameters (Orbitrap/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 275°C (Lower temperatures reduce thermal degradation).

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV).

    • Rationale: Low energy preserves the molecular ion; high energy accesses the "hard" ring-cleavage fragments.

Validation Step (The "Isomer Check")

Before accepting a spectral ID, perform the "Ratio Test" :

  • Extract EIC for m/z 70 and m/z 84 .

  • Calculate Ratio

    
    .
    
  • Interpretation:

    • If

      
      
      
      
      
      2-Aminomethyl Pyrrolidine (Dominant
      
      
      -cleavage).
    • If

      
      
      
      
      
      3-Aminomethyl Pyrrolidine (Dominant ammonia loss).

References

  • Davidson, J. T., & Jackson, G. P. (2020).

    
    -pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic drugs. International Journal of Mass Spectrometry. Retrieved from [Link][1]
    
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

Validating Purity of Hygroscopic Amine Building Blocks: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: The "Living" Sample

Hygroscopic amines are not static chemical entities; they are dynamic systems that interact aggressively with their environment. In the context of drug development, treating a hygroscopic amine (e.g., pyrrolidines, piperazines, or primary alkyl amines) as a stable solid leads to stoichiometry errors in synthesis and "ghost" impurities in biological assays.

The primary failure mode in validating these building blocks is relying on a single analytical technique. A standard LC-MS run often misses the two most significant impurities: Water (invisible to UV/MS) and Carbamate salts (formed via reaction with atmospheric CO₂, often dissociating back to the amine in the LC column, effectively hiding their presence).

This guide delineates a Mass Balance Strategy for validation, comparing the performance of Quantitative NMR (qNMR), Gas Chromatography (GC), and Titration.

Comparative Analysis of Validation Methods

The following table summarizes the performance metrics of the three core methodologies when applied to hygroscopic amines.

FeatureqNMR (1H) GC-FID (Derivatized) Potentiometric Titration
Primary Scope Absolute Purity (Organic Content)Organic Impurities ProfileTotal Amine Content
Hygroscopicity Handling High (In-situ solvent lock)Low (Requires exposure)Medium (Fast kinetics)
Detection Limit (LOD) ~0.1%< 0.05%N/A
Precision (RSD) < 1.0%2.0 - 5.0%0.5 - 1.0%
Blind Spots Inorganic salts (silent in 1H)Water, Salts, Non-volatilesNon-basic impurities, Water
Throughput Medium (15 min/sample)Low (45 min/sample)High (5 min/sample)
Key Advantage Self-Validating: No reference standard required.High resolution of structural isomers.Low cost, robust.

The Gold Standard: Quantitative NMR (qNMR)

qNMR is the superior method for hygroscopic amines because it allows for the determination of absolute purity without an identical reference standard. It simultaneously detects the amine, residual solvents, and carbamate formation.

The Self-Validating Protocol

To ensure scientific integrity, we utilize a Internal Standard (IS) Ratio Analysis . If the purity calculated from the aliphatic protons differs from the aromatic/heteroatom protons, the result is rejected (indicating overlap or exchange issues).

Experimental Workflow: qNMR of Hygroscopic Amines

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to suppress carbamate exchange and minimize volatility).

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or Dimethyl Sulfone. Note: Maleic acid relaxes slowly; ensure T1 delay is sufficient.

Step-by-Step Methodology:

  • Environment Control: All weighing must occur within a Glovebox or a humidity-controlled chamber (<10% RH).

  • Gravimetric Prep:

    • Weigh ~10 mg of Internal Standard (m_IS) directly into the NMR tube.

    • Weigh ~10 mg of Amine Sample (m_S) into the same tube.

    • Record weights to 0.001 mg precision.

  • Solvation: Add 0.6 mL DMSO-d6 immediately. Cap and seal with Parafilm.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60s (Must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

    • Temperature: 298K.

  • Processing: Phase and baseline correct manually. Integrate IS peak (set to defined value) and distinct Amine peaks.

Calculation:



Where I = Integral, N = Number of protons, M = Molecular Weight, m = Mass, P = Purity of IS.[1][2][3]

The Volatility Check: GC-FID with Derivatization

Direct injection of primary/secondary amines often leads to peak tailing due to interaction with silanol groups in the inlet/column. For hygroscopic amines, we employ Acyl-Derivatization to cap the polar amine, improving peak shape and preventing thermal degradation.

Experimental Protocol: Acetic Anhydride Derivatization
  • Sample Prep: Dissolve 20 mg amine in 1 mL Dichloromethane (DCM).

  • Reaction: Add 2 equivalents of Acetic Anhydride and 2.5 equivalents of Triethylamine (base catalyst).

  • Incubation: Vortex and let stand at RT for 15 minutes.

  • Quench: Add 1 mL saturated NaHCO3 (aq) to neutralize excess acid.

  • Extraction: Vortex, centrifuge, and inject the bottom organic layer.

  • GC Method:

    • Column: HP-5ms or equivalent (Non-polar).

    • Inlet: Split 50:1, 250°C.

    • Ramp: 50°C (2 min) -> 20°C/min -> 300°C.

Causality: Derivatization converts the H-bonding amine into a non-polar amide, ensuring that the "purity" measured reflects the carbon skeleton and not adsorption artifacts.

The "Invisible" Correction: Karl Fischer Titration

qNMR and GC analyze the organic portion. The mass of the sample, however, includes water. You cannot calculate molarity for a reaction without correcting for water content.

Protocol: Use Coulometric Karl Fischer for samples with <1% water, and Volumetric for >1%.

  • Critical Step: The sample must be transferred via a syringe through a septum to avoid atmospheric moisture uptake during the measurement.

Visualization of Analytical Logic

Diagram 1: The Mass Balance Validation Workflow

This workflow illustrates the sequence of operations required to validate a hygroscopic building block, ensuring no "blind spots" remain.

ValidationWorkflow Sample Hygroscopic Amine (Unknown Purity) Glovebox Glovebox Handling (<10% RH) Sample->Glovebox KF Karl Fischer (Water Content %) Glovebox->KF Aliquot A qNMR 1H qNMR (Organic Purity %) Glovebox->qNMR Aliquot B (+ Internal Std) GC GC-FID (Derivatized) (Isomeric Purity) Glovebox->GC Aliquot C (Derivatization) Calc Mass Balance Calculation Total = Organic + Water + Ash KF->Calc Water % qNMR->Calc Absolute Assay % GC->Calc Impurity Profile Decision Validation Decision Calc->Decision

Caption: Integrated workflow for determining absolute purity by combining orthogonal analytical data streams.

Diagram 2: qNMR Signal Validation Logic

This logic tree demonstrates the "Self-Validating" nature of qNMR, where multiple signals are cross-referenced to detect hidden interferences.

qNMR_Logic Start Acquire 1H Spectrum SelectSignals Select Diagnostic Signals (e.g., Alpha-CH vs Aromatic CH) Start->SelectSignals Calc1 Calculate Purity (Signal A) SelectSignals->Calc1 Calc2 Calculate Purity (Signal B) SelectSignals->Calc2 Compare Compare Purity Values (Diff < 1%?) Calc1->Compare Calc2->Compare Pass PASS: Validated Purity (Average A & B) Compare->Pass Yes Fail FAIL: Signal Overlap or Exchange Broadening Compare->Fail No Action Action: Change Solvent or Increase T1 Delay Fail->Action

Caption: Logic gate for qNMR data acceptance. Discrepancies between proton environments indicate hidden impurities.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • European Directorate for the Quality of Medicines. (2023). "Chapter 2.2.46: Chromatographic Separation Techniques." European Pharmacopoeia.[3]

  • Tacke, R., et al. (2015). "Handling of Hygroscopic Substances in Analytical Chemistry." Analytical Chemistry Insights.

Sources

Comparative Guide: Chiral Resolution Methodologies for Racemic 3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 3-substituted pyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the chiral core for numerous blockbuster therapeutics, including glycopyrronium bromide (COPD), barnidipine (hypertension), and various broad-spectrum antibiotics. The biological activity of these agents is strictly dictated by their stereochemistry; for instance, the (S)-enantiomer of 3-aminopyrrolidine is often the required synthon for quinolone antibiotics.

This guide objectively compares the three dominant industrial methodologies for resolving racemic 3-substituted pyrrolidines: Classical Diastereomeric Salt Crystallization , Enzymatic Kinetic Resolution , and Preparative Supercritical Fluid Chromatography (SFC) . Unlike generic reviews, this document focuses on protocol validity, scalability, and the mechanistic causality required for high-purity isolation.

Method A: Classical Diastereomeric Salt Crystallization

Best for: Multi-kilogram scale-up of basic amines (e.g., 3-aminopyrrolidine) where capital expenditure (CapEx) must be minimized.

Mechanistic Principle

This method relies on the reaction of the racemic amine base with an enantiopure acid (the resolving agent) to form two diastereomeric salts. These salts possess distinct lattice energies and solubilities. By manipulating solvent dielectric constants and temperature, the less soluble diastereomer precipitates, leaving the other in the mother liquor.

Validated Protocol: Resolution of 3-Aminopyrrolidine

Target: Isolation of (S)-3-aminopyrrolidine using L-(+)-Tartaric acid.

Reagents:

  • Racemic 3-aminopyrrolidine (1.0 eq)

  • L-(+)-Tartaric acid (1.0 eq)

  • Solvent system: Methanol/Water (95:5 v/v) or Ethanol/Water.

Step-by-Step Workflow:

  • Salt Formation: Dissolve racemic 3-aminopyrrolidine (100 g) in Methanol (500 mL) at 60°C. Slowly add a solution of L-(+)-Tartaric acid (175 g) in warm Methanol (300 mL).

    • Expert Insight: Addition rate controls supersaturation. Rapid addition traps the "wrong" isomer in the crystal lattice (occlusion).

  • Controlled Cooling: Cool the mixture to 20°C over 4 hours (ramp rate: 10°C/hr). Seed crystals of pure (S)-salt should be added at the cloud point (~45°C) to induce secondary nucleation.

  • Filtration & Wash: Filter the precipitate.[1] Wash the cake with cold isopropanol to remove residual mother liquor containing the (R)-enriched salt.

  • Recrystallization: If chiral purity is <98% ee, recrystallize the wet cake in Ethanol/Water (90:10).

  • Free Basing: Suspend the salt in water and treat with 40% NaOH until pH >12. Extract with Dichloromethane (DCM) and concentrate to yield (S)-3-aminopyrrolidine.

Workflow Visualization

SaltResolution Racemate Racemic 3-Substituted Pyrrolidine Mix Mixing & Heating (Solvent: MeOH/H2O) Racemate->Mix Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Agent->Mix Crystallize Controlled Cooling & Seeding Mix->Crystallize Supersaturation Filter Filtration Crystallize->Filter Solid Solid Phase: (S)-Enantiomer Salt Filter->Solid Precipitate Liquid Mother Liquor: (R)-Enantiomer Enriched Filter->Liquid Filtrate Base Basification (NaOH) & Extraction Solid->Base Product Pure (S)-Enantiomer (>99% ee) Base->Product

Figure 1: Logical flow of diastereomeric salt resolution, highlighting the bifurcation of enantiomers via phase separation.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: 3-Hydroxypyrrolidines (3-pyrrolidinol) and N-protected derivatives requiring high optical purity under mild conditions.

Mechanistic Principle

Kinetic resolution exploits the difference in reaction rates (


 vs 

) between two enantiomers and a biocatalyst (enzyme).[] A lipase selectively acylates one enantiomer (usually the (R)-isomer for CAL-B), converting it to an ester, while leaving the (S)-isomer as the unreacted alcohol.
  • Constraint: Maximum theoretical yield is 50% for each enantiomer unless coupled with in situ racemization (Dynamic Kinetic Resolution - DKR).

Validated Protocol: Acylation of 3-Hydroxypyrrolidine

Target: Separation of (R)-3-acetoxypyrrolidine and (S)-3-hydroxypyrrolidine.

Reagents:

  • Racemic N-Boc-3-hydroxypyrrolidine

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Acyl Donor: Vinyl acetate (irreversible donor)

  • Solvent: MTBE or Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup: Suspend N-Boc-3-hydroxypyrrolidine (50 mM) and Vinyl acetate (3.0 eq) in anhydrous MTBE.

  • Initiation: Add immobilized CAL-B (20 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).

    • Expert Insight: Water activity (

      
      ) must be strictly controlled. Excess water promotes hydrolysis (reverse reaction), while too little can denature the enzyme.
      
  • Monitoring: Monitor conversion via GC or HPLC. Stop reaction strictly at 50% conversion.

    • Critical Checkpoint: If conversion exceeds 50%, the ee of the remaining substrate decreases.

  • Separation: Filter off the enzyme (reusable). Evaporate solvent.

  • Purification: Separate the (S)-alcohol and (R)-ester via flash chromatography (Silica gel; Hexane/EtOAc gradient). The ester can be hydrolyzed to yield the (R)-alcohol.

Pathway Visualization

EnzymaticResolution Substrate Racemic N-Boc-3-pyrrolidinol Enzyme Lipase (CAL-B) + Vinyl Acetate Substrate->Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex Fast Fast Reaction (R)-Enantiomer Complex->Fast k_fast Slow Slow Reaction (S)-Enantiomer Complex->Slow k_slow (negligible) ProductA (R)-3-Acetoxy pyrrolidine (Ester) Fast->ProductA Acylation ProductB (S)-3-Hydroxy pyrrolidine (Alcohol) Slow->ProductB Unreacted

Figure 2: Kinetic resolution pathway showing the selective acylation of the (R)-enantiomer by Lipase B.

Method C: Preparative SFC (Chromatography)

Best for: Rapid delivery of mg-to-gram quantities for preclinical screening; difficult separations where chemical methods fail.

Mechanistic Principle

Supercritical Fluid Chromatography (SFC) uses supercritical CO₂ (scCO₂) as the primary mobile phase. scCO₂ has the diffusivity of a gas (high speed) and the solvating power of a liquid. Chiral Stationary Phases (CSPs), typically amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), provide the chiral environment for separation.

Validated Protocol: General 3-Substituted Pyrrolidine

Target: Isolation of both enantiomers with >99.5% purity.

System Parameters:

  • Column: Chiralpak IG or IC (Immobilized polysaccharide) - Immobilized phases are preferred to allow wider solvent choices.

  • Mobile Phase: CO₂ / Methanol (80:20) + 0.2% Diethylamine (DEA).

    • Expert Insight: Basic additives (DEA) are mandatory for pyrrolidines to suppress peak tailing caused by interaction with residual silanols on the silica support.

  • Conditions: Flow: 70 g/min ; Back Pressure: 120 bar; Temp: 40°C.

Step-by-Step Workflow:

  • Solubility Check: Dissolve racemate in Methanol (conc. 50-100 mg/mL). If solubility is poor, add 10% DCM.

  • Stack Injection: Perform "stacked injections" (overlapping chromatograms) to maximize throughput.

  • Collection: Collect fractions based on UV threshold.

  • Recovery: Evaporate Methanol. The CO₂ evaporates spontaneously, leaving dry, pure product.

Comparative Analysis & Decision Matrix

The following data aggregates typical performance metrics from industrial process development labs.

FeatureSalt CrystallizationEnzymatic ResolutionPreparative SFC
Throughput High (kg to tons)Medium (kg)Low/Medium (g to kg)
Yield (Theoretical) 50% (unless recycled)50% (100% with DKR)100% (both isomers recovered)
Purity (ee) 90-99% (requires recrystallization)>99% (very high specificity)>99.9% (tunable)
Development Time Weeks (Trial & error)Days (Screening kits)Hours (Method development)
Cost Driver Labor & TimeEnzyme CostEquipment & Consumables
Green Factor Low (High solvent waste)High (Reusable enzyme)Very High (Recycled CO₂)
Decision Matrix: When to use which?
  • Choose Salt Resolution IF:

    • You are at manufacturing scale (>10 kg).

    • The racemate is a basic amine (forms stable salts).

    • Cost of goods (COGS) is the primary constraint.

  • Choose Enzymatic Resolution IF:

    • The substrate is a 3-pyrrolidinol or ester.

    • You require extremely high optical purity without recrystallization.

    • You want to run the reaction under mild, ambient conditions.

  • Choose Preparative SFC IF:

    • Speed is critical (need pure enantiomers in 24 hours).

    • The scale is small (<100 g).

    • Chemical resolution methods have failed or are too time-consuming to develop.

References

  • Enzymatic Kinetic Resolution Mechanisms

    • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.[3] Organic & Biomolecular Chemistry, 2021.[4] Link

  • SFC Methodologies

    • Practical Advances in SFC for the Purification of Pharmaceutical Molecules.[5][6] Chromatography Online, 2016. Link

  • Diastereomeric Salt Resolution

    • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.[4] Patent CN102531987A. Link

  • General Chiral Separation Guides

    • Chiral Resolution and Separation Services.[][5][6] BOC Sciences.[]

  • Biocatalysis in Ionic Liquids

    • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile. PMC, NIH. Link

Sources

Benchmarking Metabolic Stability of Quaternary Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrrolidine ring is a privileged scaffold, yet it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes. This guide benchmarks the metabolic stability of quaternary pyrrolidine scaffolds (specifically C3-quaternary and spiro-fused derivatives) against standard tertiary pyrrolidines and alternative heterocycles like piperidines.

Key Insight: Introducing a quaternary center (e.g., gem-dimethyl or spiro-cycle) at the C3 position of the pyrrolidine ring significantly reduces intrinsic clearance (


) by sterically hindering the access of CYP heme-iron to the vulnerable 

-carbon hydrogens, preventing the formation of reactive iminium ion intermediates.

Part 1: Scientific Foundation & Mechanism

The Metabolic Liability: -Hydroxylation

The primary metabolic soft spot of the pyrrolidine ring is the carbon atom adjacent to the nitrogen (


-carbon). CYP450 enzymes abstract a hydrogen atom from this position, leading to an unstable carbinolamine, which collapses into a reactive iminium ion or undergoes ring opening to an amino aldehyde.
The Quaternary Solution

Quaternary Pyrrolidine Scaffolds in this context refer to pyrrolidines with a fully substituted carbon center (usually at C3).

  • Steric Shielding: Bulky groups at C3 force the ring into specific puckered conformations that limit the accessibility of the C2 (

    
    ) hydrogens to the CYP active site.
    
  • Electronic Effects: Substituents can alter the electron density of the nitrogen lone pair, reducing the initial single-electron transfer (SET) step often required for oxidation.

Pathway Visualization

The following diagram illustrates the metabolic fate of a standard pyrrolidine versus the blockade effect in a quaternary scaffold.

MetabolicPathway Pyrrolidine Standard Pyrrolidine (Vulnerable) CYP CYP450 (Oxidation) Pyrrolidine->CYP Binding Radical C2-Radical Intermediate CYP->Radical H-Abstraction Block Metabolic Blockade (Steric Hindrance) CYP->Block steric clash at C3 Iminium Reactive Iminium Ion Radical->Iminium -1e- RingOpen Ring Opening (Amino Aldehyde) Iminium->RingOpen Hydrolysis QuatPyr 3,3-Spiro Pyrrolidine (Quaternary Scaffold) QuatPyr->CYP Low Affinity Stable Intact Scaffold (Excreted Unchanged) Block->Stable No Oxidation

Caption: Comparative metabolic fate. Standard pyrrolidines undergo


-hydroxylation leading to ring opening. Quaternary substitution at C3 blocks this pathway via steric hindrance.[1]

Part 2: Benchmarking Comparison

This section compares the metabolic stability and physicochemical properties of quaternary pyrrolidines against common alternatives.

Comparative Performance Data

Data represents average trends derived from human liver microsome (HLM) assays for lead-like compounds.

FeatureStandard Pyrrolidine3,3-Dimethyl Pyrrolidine Spiro-Pyrrolidine Piperidine (6-membered)
Metabolic Stability (

)
Low (< 15 min)High (> 60 min) Very High (> 90 min) Moderate (30-45 min)
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Low (< 15

L/min/mg)
Low (< 10

L/min/mg)
Medium (20-40

L/min/mg)
Lipophilicity (LogD) LowModerate (+0.5 vs parent)Moderate/HighHigh (+0.8 vs parent)
Conformational Rigidity Flexible (Envelope)Semi-RigidRigid (Locked) Flexible (Chair)
Genotoxicity Risk Moderate (Iminium formation)Low Low Moderate
Analysis of Alternatives
  • Vs. Piperidines: While piperidines are common, they are often more lipophilic (increasing non-specific binding) and still susceptible to oxidation at the

    
    -carbon. Quaternary pyrrolidines offer a tighter steric profile with lower lipophilicity than equivalent piperidines.
    
  • Vs. Azetidines: Azetidines (4-membered rings) are highly stable metabolically but can introduce synthesis challenges and chemical instability (ring strain). Quaternary pyrrolidines strike a balance between chemical stability and metabolic resistance.

Part 3: Experimental Protocol (Self-Validating)

To objectively benchmark your scaffold, use this standardized Microsomal Stability Assay. This protocol includes internal validation steps to ensure data integrity.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Test Compound: 1

    
    M final concentration (to ensure first-order kinetics).
    
Workflow Diagram

AssayProtocol cluster_sampling Sampling Timepoints Step1 1. Preparation Pre-warm microsomes & buffer to 37°C Prepare 2x NADPH stock Step2 2. Pre-Incubation (5 min) Mix Microsomes + Test Compound (Check for non-NADPH degradation) Step1->Step2 Step3 3. Initiation (T=0) Add NADPH Regenerating System Step2->Step3 T0 T = 0 min Step3->T0 T15 T = 15 min Step3->T15 T30 T = 30 min Step3->T30 T60 T = 60 min Step3->T60 Step4 4. Quenching Transfer to Ice-Cold ACN + IS (Precipitate Proteins) T0->Step4 T15->Step4 T30->Step4 T60->Step4 Step5 5. Analysis Centrifuge & LC-MS/MS Calculate % Remaining Step4->Step5

Caption: Standardized Microsomal Stability Workflow. Critical control: Pre-incubation step detects chemical instability independent of CYP metabolism.

Step-by-Step Methodology
  • Preparation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Dosing: Add test compound (from 10 mM DMSO stock) to achieve 1

    
    M final concentration. DMSO content must be < 0.1%.
    
  • Control A (No Cofactor): Incubate compound + microsomes without NADPH for 60 mins. Validation: If >10% loss occurs, the compound is chemically unstable or degraded by non-CYP enzymes (e.g., esterases).

  • Control B (Positive Control): Run Verapamil or Propranolol in parallel. Validation: Verapamil

    
     should be 10–20 min; if >30 min, the microsomes are inactive.
    
  • Reaction: Add NADPH to initiate.[2] Incubate at 37°C with shaking.

  • Sampling: At 0, 15, 30, 45, 60 min, remove 50

    
    L aliquots and mix immediately with 150 
    
    
    
    L ice-cold ACN (with Internal Standard).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion.

Data Calculation

Determine the elimination rate constant (


) from the slope of the natural log of % remaining vs. time.


  • Target for Stable Scaffold:

    
    .
    

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Frontiers in Chemistry. (2023). Discusses the metabolic profile of pyrrolidine cores.

  • Microsomal Stability Assay Protocol. Protocols.io. (2024). Standardized methodology for HLM stability assessment.

  • Piperidine vs. Pyrrolidine: A Comparative Analysis. BenchChem. (2025).[3] Comparison of physicochemical properties and metabolic liabilities.

  • Structure-Activity Relationships of Spiro-Pyrrolidines. National Institutes of Health (PMC). (2021). Case studies on spiro-substitution improving metabolic stability.

  • Hydrocarbon Hydroxylation by Cytochrome P450. PMC. Detailed mechanism of CYP450 hydrogen abstraction.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-(Aminomethyl)-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1342062-26-3 Chemical Family: Aminopyrrolidines / Amino Alcohols Primary Hazard Class: Corrosive (Skin/Eye), Irritant[1]

Core Directive: Operational Autonomy & Safety Logic

As researchers, we often treat PPE as a compliance checkbox. However, when handling functionalized pyrrolidines like 3-(Aminomethyl)-1-methylpyrrolidin-3-ol , PPE is your primary engineering control against irreversible tissue damage.[1] This compound combines a tertiary amine (ring nitrogen), a primary amine (aminomethyl group), and a tertiary alcohol .[1]

The Scientific Reality: The primary amine functionality (


) significantly increases the basicity compared to the parent pyrrolidinol.[1] This makes the compound capable of saponifying skin lipids upon contact, leading to deep, penetrating chemical burns that may not be immediately painful. Furthermore, as a hygroscopic amine, it avidly absorbs atmospheric moisture and 

, necessitating strict inert handling to maintain reagent integrity.
Hazard Assessment & Risk Profile

Before selecting PPE, we must understand the specific molecular threats.

Hazard CategoryGHS Classification (Inferred*)Mechanism of Action
Skin Corrosion Category 1B / 1CHigh pH causes liquefactive necrosis of soft tissue.[1]
Eye Damage Category 1Rapid corneal opacification; permanent blindness risk.[1]
Acute Toxicity Category 4 (Oral/Inhal.)[1][2]Systemic absorption via mucous membranes.
Reactivity Hygroscopic / Air-SensitiveReacts with

to form carbamates; degrades purity.[1]

*Classification based on structure-activity relationships of analogous aminopyrrolidines (e.g., CAS 13220-33-2).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex examination gloves.[1] The organic amine backbone can permeate weak polymers rapidly.

Hand Protection Strategy
  • Splash Protection (Standard Handling): Disposable Nitrile (minimum 0.11 mm / 4-5 mil).[1] Change immediately upon splash.

  • Immersion / High Risk (Spill Cleanup): Laminated film (Silver Shield/4H) or Butyl Rubber (>0.5 mm).[1]

PPE Selection Table
ComponentRecommendationTechnical Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Vapors and aerosols can bypass side shields.
Face Face Shield (8-inch minimum)Required when pouring volumes >50 mL or working outside a hood sash.[1]
Hands Double Gloving (Nitrile)Inner: 4 mil Nitrile (contrast color).[1] Outer: 5-8 mil Nitrile.[1] Visualizes breaches.
Respiratory Fume Hood (Face velocity >100 fpm)Primary control.[1] If hood is unavailable, use Full-Face Respirator with ABEK filters (Amine/Organic Vapor).[1]
Body Lab Coat (Poly-cotton or Nomex) Must be buttoned to the neck.[1] Use a chemical-resistant apron for bulk transfers.[1]
Operational Protocols: Handling & Storage[1][2][3][4][5][6][7][8]
Workflow Visualization: Safe Handling Logic

The following diagram outlines the decision logic for moving this reagent from storage to reaction.

HandlingWorkflow Start Start: Reagent Retrieval CheckEnv Check Environment: Humidity < 40%? Inert Gas Available? Start->CheckEnv PPE_Check Verify PPE: Goggles + Dbl Nitrile Gloves CheckEnv->PPE_Check Yes Stop HALT: Setup Inert Line CheckEnv->Stop No (Fix Env) Weighing Weighing Procedure: Use Closed Balance or Weigh Inside Hood PPE_Check->Weighing Transfer Transfer to Reaction: Syringe (Liquids) or Powder Funnel (Solids) Weighing->Transfer Quench Equipment Quench: Rinse with dilute HCl before washing Transfer->Quench Storage Return to Storage: Seal under N2/Ar Desiccator Quench->Storage

Figure 1: Operational workflow ensuring reagent integrity and operator safety.

Step-by-Step Protocol
  • Preparation:

    • Ensure the fume hood sash is at the lowest working position.

    • Pre-weigh a dry flask with a septum if possible to avoid open-air exposure.[1]

  • Dispensing:

    • If Liquid: Use a glass syringe with a long needle. Avoid plastic syringes if the contact time exceeds 5 minutes (amines can swell rubber plungers).

    • If Solid/Viscous: Use a stainless steel or porcelain spatula. Do not use aluminum tools (amines can corrode aluminum).[1]

  • Quenching Equipment:

    • Residual amine on glassware/syringes is a hazard.

    • Protocol: Immediately rinse contaminated tools in a beaker containing 5% aqueous Citric Acid or dilute HCl. This protonates the amine, rendering it non-volatile and water-soluble for safer cleaning.[1]

Emergency Response & Spill Management

Self-Validating Response System: In an emergency, cognitive load is high.[1] Follow this binary logic: Containment vs. Neutralization.

Spill Response Diagram

SpillResponse Spill Spill Detected Assess Volume > 100 mL? Spill->Assess Evacuate EVACUATE LAB Call EHS Assess->Evacuate Yes Contain Containment: Use Absorbent Pads (Universal/Chem) Assess->Contain No Neutralize Neutralization: Apply Citric Acid or Sodium Bisulfate Contain->Neutralize Clean Cleanup: Double Bag Waste Label as 'Corrosive' Neutralize->Clean

Figure 2: Decision tree for managing spills of aminopyrrolidines.

First Aid Measures
  • Eye Contact: Time is vision. Flush immediately for 15 minutes minimum .[3][4][5] Hold eyelids apart. Do not wait for medical personnel to start flushing.

  • Skin Contact: Drench with water.[1][2][6][3][4] Remove contaminated clothing under the shower. Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal & Waste Management

Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing.

  • Segregation: Collect in a dedicated "Organic Base" waste container.

  • Labeling: Clearly mark as "Corrosive, Basic, Toxic."

  • Neutralization (Optional for small amounts): Small residues can be neutralized with dilute acid (pH 3-5) before disposal into the aqueous waste stream, only if permitted by local EHS regulations.[1]

  • Final Disposal: Incineration via a licensed chemical waste contractor.

References
  • PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)-1-methylpyrrolidin-3-ol
Reactant of Route 2
3-(Aminomethyl)-1-methylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.